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  • Product: pyridine-3-carboximidamide HCl
  • CAS: 871825-82-0

Core Science & Biosynthesis

Foundational

The Pyridine-3-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the in vitro mechanisms of action for the pyridine-3-carboxamide scaffold. While direct,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the in vitro mechanisms of action for the pyridine-3-carboxamide scaffold. While direct, in-depth research on the unsubstituted parent compound, pyridine-3-carboximidamide HCl, is not extensively available in the public domain, a wealth of studies on its derivatives reveals a versatile pharmacophore with a wide range of biological activities. This guide synthesizes the current understanding of these derivatives, offering insights into their diverse molecular targets and cellular effects.

The pyridine-3-carboxamide core is recognized as a "privileged" structure in drug discovery. The pyridine ring, a bioisostere of benzene, often enhances aqueous solubility and the ability to form hydrogen bonds with biological targets.[1] The carboxamide group is a common feature in many pharmacologically active agents, contributing to a molecule's binding affinity and overall biological activity.[1] This combination has led to the development of a multitude of derivatives with potent antimicrobial, anticancer, and other therapeutic properties.[1][2]

Diverse Mechanisms of Action of Pyridine-3-Carboxamide Derivatives

The biological activity of pyridine-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the carboxamide nitrogen. This structural diversity translates into a wide array of mechanisms of action.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this scaffold, particularly against Mycobacterium tuberculosis and various fungal pathogens.

  • Anti-tuberculosis Activity: A Prodrug Approach

    One of the most well-elucidated mechanisms for a pyridine carboxamide derivative is its action against Mycobacterium tuberculosis. The compound MMV687254 has been identified as a prodrug that requires activation by the mycobacterial amidase, AmiC.[3] This activation is crucial for its anti-mycobacterial activity.[3] Furthermore, MMV687254 has been shown to inhibit the growth of M. tuberculosis within macrophages by inducing autophagy.[3] This dual mechanism of action, combining direct mycobacterial inhibition with modulation of the host immune response, makes this class of compounds particularly interesting for further development.

  • Antifungal Activity: Targeting Fungal Respiration

    Certain pyridine carboxamide derivatives have been investigated as potential succinate dehydrogenase inhibitors.[4] This enzyme is a key component of the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration, leading to cell death. This targeted approach offers a promising avenue for the development of novel antifungal agents.

Anticancer Activity

The versatility of the pyridine-3-carboxamide scaffold extends to oncology, with derivatives demonstrating various anticancer mechanisms.

  • Induction of Senescence in Melanoma

    A study on N-arylpiperidine-3-carboxamide derivatives revealed their ability to induce a senescence-like phenotype in human melanoma cells.[5] This is characterized by changes in cell morphology, including increased cell and nucleus size, and enhanced cytoplasmic granularity.[5] Compound 54 from this study was particularly potent, with an EC50 of 40 nM.[5]

  • Kinase Inhibition

    The pyridine carboxamide scaffold has also been utilized in the development of kinase inhibitors for cancer therapy. For instance, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T cell activation.[6] Inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity.[6]

Other Therapeutic Areas

The therapeutic potential of pyridine-3-carboxamide derivatives is not limited to infectious diseases and cancer.

  • Carbonic Anhydrase Inhibition

    Pyridine-3-sulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), including the cancer-associated isoforms hCA IX and hCA XII.[7]

  • Urease Inhibition

    A series of pyridine carboxamide and carbothioamide derivatives have shown significant inhibitory activity against urease, a bacterial enzyme implicated in conditions like gastric and duodenal cancer.[8]

In Vitro Experimental Protocols

The following are representative protocols for evaluating the in vitro activity of pyridine-3-carboxamide derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is a fundamental assay for assessing the antimicrobial potency of a compound.[1]

Materials:

  • Test compound (e.g., a pyridine-3-carboxamide derivative)

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate fungal growth medium

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.

  • Dilute the microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1]

Cell Viability Assay (MTT Assay) for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.[7]

Materials:

  • Human cancer cell line (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[7]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[7]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the formazan solution at 550 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[7]

Signaling Pathways and Visualizations

The diverse mechanisms of action of pyridine-3-carboxamide derivatives involve various signaling pathways.

Autophagy Induction in Macrophages by an Anti-tubercular Pyridine Carboxamide

The induction of autophagy is a key mechanism for the intracellular killing of M. tuberculosis. This process involves the formation of autophagosomes that fuse with lysosomes to degrade the enclosed bacteria.

Autophagy_Induction Pyridine-3-Carboxamide_Derivative Pyridine-3-Carboxamide_Derivative Macrophage Macrophage Pyridine-3-Carboxamide_Derivative->Macrophage Enters Autophagy_Induction Autophagy_Induction Macrophage->Autophagy_Induction Triggers LC3_Puncta_Formation LC3_Puncta_Formation Autophagy_Induction->LC3_Puncta_Formation Leads to M_tuberculosis_Clearance M_tuberculosis_Clearance LC3_Puncta_Formation->M_tuberculosis_Clearance Results in

Caption: Autophagy induction by a pyridine-3-carboxamide derivative in macrophages.

Experimental Workflow for In Vitro Screening

A typical workflow for the in vitro evaluation of a novel pyridine-3-carboxamide derivative involves a series of assays to determine its biological activity and preliminary safety profile.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Primary_Assay Primary Biological Assay (e.g., MIC, Enzyme Inhibition) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) Primary_Assay->Cytotoxicity_Assay Active Compounds Target_Identification Target Identification/ Validation Cytotoxicity_Assay->Target_Identification Selective Compounds Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Identification->Signaling_Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Signaling_Pathway_Analysis->SAR_Studies

Caption: A generalized experimental workflow for in vitro screening.

Summary and Future Directions

The pyridine-3-carboxamide scaffold is a rich source of biologically active compounds with diverse in vitro mechanisms of action. Research on derivatives has revealed their potential as anti-tuberculosis prodrugs, antifungal agents, and anticancer compounds acting through various pathways, including autophagy induction and kinase inhibition.

Future research should focus on:

  • Elucidating the mechanism of action of the parent pyridine-3-carboximidamide HCl to provide a baseline for understanding the contributions of various substituents.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

  • Target deconvolution studies to identify the precise molecular targets of novel active derivatives.

By continuing to explore the chemical space around the pyridine-3-carboxamide core, researchers can unlock new therapeutic opportunities for a wide range of diseases.

References

  • Singh, S., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry. [Link]

  • de Souza, M. V. N., et al. (2010). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Journal of Medicinal Chemistry. [Link]

  • Kim, Y., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry. [Link]

  • NextSDS. 3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide trihydrochloride. [Link]

  • El-Sayed, N. F., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry. [Link]

  • Wojtunik-Kulesza, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]

  • Mor-Vaknin, N., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]

  • Oakwood Chemical. Pyridine-3-carboximidamide hydrochloride. [Link]

  • Wang, Y., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Ali, S., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • SynZeal. 3-Aminopyridine Hydrochloride. [Link]

  • Ali, S., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. [Link]

  • Forte, J. G., & Yao, X. (1996). Pumps and pathways for gastric HCl secretion. Annual Review of Physiology. [Link]

  • Rehman, A. U., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. [Link]

  • Ali, S., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Engevik, A. C., et al. (2020). The Physiology of the Gastric Parietal Cell. Physiological Reviews. [Link]

  • TeachMePhysiology. Gastric Acid Production. [Link]

  • Wurzer, A., et al. (2021). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. Pharmaceuticals. [Link]

Sources

Exploratory

Pyridine-3-carboximidamide HCl: Safety Data Sheet Analysis, Toxicity Profile, and Synthetic Applications

Executive Summary Pyridine-3-carboximidamide hydrochloride (commonly known as nicotinamidine hydrochloride) is a highly versatile chemical intermediate utilized extensively in medicinal chemistry and drug discovery. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-3-carboximidamide hydrochloride (commonly known as nicotinamidine hydrochloride) is a highly versatile chemical intermediate utilized extensively in medicinal chemistry and drug discovery. As a highly reactive nucleophile, it serves as a foundational building block for synthesizing complex heterocycles, including pyrimidines, triazoles, and biologically active aza-analogues such as antiprotozoal agents[1] and kinase inhibitors.

However, the physicochemical nature of amidine hydrochlorides presents specific handling challenges. The compound is hygroscopic, and its localized basicity combined with the acidic chloride counterion necessitates strict adherence to safety and handling protocols. This whitepaper provides an in-depth analysis of its safety data sheet (SDS), toxicological profile, and field-proven experimental workflows designed to maximize synthetic yield while ensuring laboratory safety.

Physicochemical Properties & Identification

Before integrating pyridine-3-carboximidamide HCl into a synthetic pipeline, it is critical to understand its fundamental properties. The compound typically presents as a white to off-white crystalline powder. Its hydrochloride salt form is intentionally chosen by manufacturers to stabilize the highly reactive amidine moiety against premature hydrolysis.

Table 1: Chemical Identification & Physicochemical Properties

PropertyValue
Chemical Name Pyridine-3-carboximidamide monohydrochloride
Synonyms Nicotinamidine hydrochloride
CAS Number 7356-60-7
Molecular Formula C₆H₇N₃ · HCl
Molecular Weight 157.60 g/mol
Physical State Solid (Powder)
Storage Conditions < 25°C, inert atmosphere, protected from moisture

Toxicological Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that understanding the causality behind a compound's toxicity is far more valuable than merely memorizing hazard codes. The toxicity of pyridine-3-carboximidamide HCl is primarily driven by its interaction with physiological moisture.

According to the 2[2], the compound exhibits moderate acute toxicity, with an intravenous LD50 in mice recorded at 190 mg/kg. The primary occupational hazards are local irritation to the skin, eyes, and respiratory tract[3].

Table 2: Toxicological Profile & GHS Hazard Classification

Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Causality
Acute Toxicity (IV) N/ALD50 (Mouse): 190 mg/kgSystemic toxicity via intravenous route; the highly polar amidinium ion disrupts cellular homeostasis.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationUpon contact with sweat, the slightly acidic HCl salt and basic amidine interact with epidermal lipid bilayers, causing localized irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritationDissolution in ocular fluid causes immediate osmotic stress and a localized pH shift, damaging the corneal epithelium.
Respiratory Irritation Category 3H335: May cause respiratory irritationInhalation of fine crystalline dust causes localized deposition and osmotic stress on the respiratory mucosal lining.

Safety Data Sheet (SDS) & Handling Protocols

To mitigate the risks outlined above, strict engineering controls and personal protective equipment (PPE) must be employed[3].

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood or a glovebox to prevent the aerosolization of dust.

  • PPE: Nitrile gloves, safety goggles (not safety glasses, to prevent dust ingress), and a lab coat are mandatory. If engineering controls are insufficient to contain dust, a P3 particulate respirator is required.

  • Emergency Response: In the event of eye exposure, immediately flush with copious amounts of water for at least 15 minutes while holding the eyelids open. For skin contact, wash thoroughly with soap and water. Do not attempt to neutralize the chemical on the skin with acids or bases, as the exothermic neutralization reaction will exacerbate tissue damage[3].

Experimental Protocols: In Situ Free-Basing for Heterocycle Synthesis

Pyridine-3-carboximidamide HCl is frequently used in the aerobic dehydrogenative synthesis of polysubstituted pyrimidines[4] and antiprotozoal aza-analogues[1]. To utilize this reagent effectively, the hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amidine.

Protocol: Moisture-Free Handling and Cyclization Setup

This protocol is designed as a self-validating system to ensure reagent integrity before committing expensive downstream catalysts or electrophiles.

Step 1: Preparation and Weighing

  • Action: Dry all glassware in an oven at 120°C for >4 hours. Cool under an inert argon atmosphere. Weigh the pyridine-3-carboximidamide HCl inside a glovebox or use rapid transfer techniques in a fume hood.

  • Causality: The salt is highly hygroscopic. Moisture absorption leads to weighing inaccuracies and promotes the hydrolysis of the amidine to an unreactive amide.

Step 2: Solubilization and Self-Validation

  • Action: Dissolve the weighed salt in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at 0.5 M concentration.

  • Validation Check: Inspect the solution visually. It must be completely clear. Any turbidity indicates the presence of moisture-induced polymeric degradation products or insoluble carbonate salts. If turbid, discard and restart.

Step 3: In Situ Free-Basing

  • Action: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the HCl salt to liberate the highly nucleophilic free amidine, but its steric bulk prevents it from competing with the amidine for the downstream electrophile.

Step 4: Electrophilic Addition and Reaction

  • Action: Introduce the target electrophile (e.g., an α,β -unsaturated ketone or aldehyde) dropwise to initiate the cyclization reaction. Monitor the reaction progress via LC-MS until the characteristic amidine mass peak (m/z 122.1 for the free base) is fully consumed.

Workflow Visualization

The following diagram maps the logical relationship between storage, handling, chemical synthesis, and emergency response protocols for this compound.

SafetyWorkflow Start Pyridine-3-carboximidamide HCl (Storage: <25°C, Inert Gas) Handling Weighing & Handling (Fume Hood, PPE) Start->Handling Transfer Synthesis Chemical Synthesis (In situ Free-Basing) Handling->Synthesis Standard Protocol Spill Accidental Dust Generation Handling->Spill Deviation Exposure Skin/Eye/Respiratory Exposure Handling->Exposure Deviation Cleanup Sweep & Dispose (Avoid Aerosolization) Spill->Cleanup Containment FirstAid Rinse 15 mins with Water Seek Medical Advice Exposure->FirstAid Emergency Response

Workflow for the safe handling, synthesis, and emergency response of pyridine-3-carboximidamide HCl.

References

  • TCI Chemicals. "SAFETY DATA SHEET: Pyridine-3-carboximidamide Monohydrochloride." TCI Chemicals,
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Pyridine-3-carboximidamide hydrochloride." Thermo Fisher,
  • Stephens, C. E., et al. "Synthesis and antiprotozoal activity of aza-analogues of furamidine." Journal of Medicinal Chemistry (2003), PubMed,
  • ACS Publications. "I2-Catalyzed Aerobic α,β-Dehydrogenation and Deamination of Tertiary Alkylamines." Organic Letters (2020),

Sources

Protocols & Analytical Methods

Method

The Amidino-Pyridine Scaffold: A Cornerstone for Innovation in PARP-Targeted Drug Discovery

Introduction: Beyond a Simple Building Block In the intricate landscape of pharmaceutical drug discovery, the strategic selection of core chemical scaffolds is paramount. Pyridine-3-carboximidamide hydrochloride, also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Simple Building Block

In the intricate landscape of pharmaceutical drug discovery, the strategic selection of core chemical scaffolds is paramount. Pyridine-3-carboximidamide hydrochloride, also known as nicotinamidine HCl, emerges not merely as a synthetic intermediate, but as a pharmacologically significant cornerstone, particularly in the rational design of enzyme inhibitors. Its intrinsic structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a vital cellular cofactor, positions it as a powerful pharmacophore for targeting NAD+-dependent enzymes. This guide provides an in-depth exploration of the applications of pyridine-3-carboximidamide HCl, with a primary focus on its role in the discovery of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of therapeutics that has revolutionized the treatment of specific cancers. We will delve into the mechanistic rationale, provide detailed experimental protocols for target validation, and present synthetic strategies that leverage this versatile scaffold.

Mechanistic Rationale: The Nicotinamide Mimicry at the Heart of PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, utilizes NAD+ as a substrate and serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][2]

The therapeutic strategy of PARP inhibition exploits a concept known as "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[1] The cell, lacking a functional HR pathway, is unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[2]

Pyridine-3-carboximidamide HCl is a bioisostere of nicotinamide. The core pyridine ring and the attached amidine group mimic the nicotinamide head of the NAD+ molecule. This structural mimicry allows compounds derived from this scaffold to act as competitive inhibitors, occupying the nicotinamide-binding pocket of the PARP1 catalytic domain.[3][4] This prevents NAD+ from binding, thereby blocking the PARylation process and inhibiting the DNA repair cascade.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Binding to DNA DNA_SSB->PARP1_Activation NAD_Cleavage NAD+ Cleavage PARP1_Activation->NAD_Cleavage PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis NAD_Cleavage->PAR_Synthesis Competitive_Inhibition Competitive Binding to PARP1 Catalytic Site NAD_Cleavage->Competitive_Inhibition Repair_Recruitment Recruitment of DNA Repair Proteins (BER Pathway) PAR_Synthesis->Repair_Recruitment DNA_Repair SSB Repair Repair_Recruitment->DNA_Repair P3C_Derivative Pyridine-3-carboximidamide Derivative (Inhibitor) P3C_Derivative->Competitive_Inhibition Block_PAR PAR Synthesis Blocked Competitive_Inhibition->Block_PAR Repair_Failure BER Pathway Failure Block_PAR->Repair_Failure DSB_Formation SSB Persist → DSB Formation Repair_Failure->DSB_Formation Cell_Death Apoptosis in HR-Deficient Cells DSB_Formation->Cell_Death

Figure 1: Mechanism of PARP1 Inhibition by Nicotinamide Mimetics.

Application in Synthesis of Bioactive Heterocycles

Pyridine-3-carboximidamide HCl serves as a versatile starting material for the synthesis of more complex heterocyclic systems that are prevalent in medicinal chemistry. One such class of compounds is the imidazo[1,2-a]pyridines, which are recognized as a "drug prejudice" scaffold due to their wide range of biological activities, including anti-ulcer, anticancer, and anti-inflammatory properties.[5][6][7] The amidine group can participate in cyclization reactions to form the imidazole ring fused to the pyridine core.

Protocol 2.1: Representative Synthesis of a 3-Substituted Imidazo[1,2-a]pyridine Scaffold

This protocol outlines a general, two-step procedure starting from a 2-aminopyridine derivative, which can be conceptually linked to the utility of the pyridine-3-carboximidamide structure as a precursor to functionalized pyridines.

Step 1: Cyclization to form the Imidazo[1,2-a]pyridine Core

  • Reactants: To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 2: Functionalization at the 3-position (e.g., Vilsmeier-Haack Formylation)

  • Reactant Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 15-30 minutes to form the Vilsmeier reagent.

  • Reaction: Add the synthesized imidazo[1,2-a]pyridine from Step 1 (1.0 eq) to the Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-90 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The resulting 3-formyl-imidazo[1,2-a]pyridine can be further elaborated into a variety of derivatives.[8]

Protocols for In Vitro Evaluation of PARP1 Inhibition

Validating the inhibitory activity of novel compounds derived from the pyridine-3-carboximidamide scaffold is a critical step. The following protocols describe established methods for assessing PARP1 inhibition both at the enzymatic and cellular level.

Protocol 3.1: Fluorometric PARP1 Enzyme Activity Assay

This assay quantifies the activity of recombinant PARP1 by measuring the amount of nicotinamide produced during the PARylation reaction.[1]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (double-stranded)

  • β-Nicotinamide Adenine Dinucleotide (NAD+)

  • PARP Assay Buffer

  • Test Compound (dissolved in DMSO)

  • Nicotinamidase

  • Developer Reagent

  • 96-well black microplate, flat bottom

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in PARP assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.[1]

  • Reaction Setup: In the wells of the 96-well plate, add the following in order:

    • PARP Assay Buffer

    • Test compound or vehicle control (for positive and negative controls)

    • Recombinant PARP1 enzyme (e.g., 50 ng/reaction)

    • Activated DNA (e.g., 50 ng/reaction)

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add NAD+ solution to all wells to a final concentration of 0.5 mM to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 30 °C for 60 minutes.

  • Signal Development:

    • Add Nicotinamidase to each well to convert the nicotinamide produced by PARP1 into ammonia and nicotinic acid.

    • Add the Developer Reagent, which reacts with the product of the nicotinamidase reaction to generate a fluorescent signal. .

  • Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the fluorescence using a microplate reader (e.g., Excitation/Emission ~450/530 nm).

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 2: Workflow for a Fluorometric PARP1 Inhibition Assay.
Protocol 3.2: Cellular Assay for Validating PARP1 Inhibitor Selectivity

Using a PARP1 knockout (KO) cell line allows for the definitive validation that a compound's cytotoxic effect is mediated through the inhibition of PARP1. A selective inhibitor should exhibit significantly less potency in cells lacking the target.[9]

Materials:

  • Wild-type (WT) and isogenic PARP1 KO cell lines (e.g., DLD1-BRCA2-/-)

  • Complete cell culture medium

  • Test Compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)

  • 96-well clear or white-walled tissue culture plates

Procedure:

  • Cell Seeding: Seed an equal number of WT and PARP1 KO cells into separate 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for 72-120 hours, depending on the cell line's doubling time.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol and measure the signal (luminescence, absorbance) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percent viability against the inhibitor concentration for both the WT and PARP1 KO cell lines. Calculate the IC₅₀ values for each. A large shift in the IC₅₀ value (higher IC₅₀ in KO cells) indicates on-target activity.[9]

Data Interpretation and Benchmarking

The potency of a novel inhibitor is benchmarked against established clinical PARP inhibitors. The selectivity is a key parameter, often expressed as the ratio of IC₅₀ values for different PARP isoforms (e.g., PARP2/PARP1).

Table 1: Comparative Potency of Selected PARP Inhibitors

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP2/PARP1)
Olaparib5--
Rucaparib7--
Talazoparib1--
Saruparib (AZD5305)1.55653>420-fold
Novel Compound XTBDTBDTBD
(Note: IC₅₀ values are assay-dependent and are for comparative purposes. Data compiled from reference[9])

Conclusion

Pyridine-3-carboximidamide HCl represents a privileged scaffold in modern medicinal chemistry, offering a direct line to the development of potent and selective PARP inhibitors. Its inherent ability to mimic the nicotinamide portion of NAD+ provides a rational starting point for inhibitor design. The protocols and methodologies outlined in this guide offer a robust framework for researchers to synthesize novel derivatives, validate their enzymatic and cellular activity, and contribute to the discovery of next-generation targeted cancer therapeutics. The self-validating nature of these assays, particularly the use of knockout cell lines, ensures a high degree of confidence in the generated data, paving the way for successful lead optimization and preclinical development.

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. Available at: [Link]

  • Meanwell, N. A., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 34(9), 2906–2916. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Kouassi, A. B., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 55(1), 1-10. Available at: [Link]

  • Majumder, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(85), 15545-15567. Available at: [Link]

  • Chandra, A., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Medical Hypotheses, 154, 110656. Available at: [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. Available at: [Link] (Note: This is a representative high-impact review on the topic, not directly from the search results but provides authoritative context).

  • Zandar, A., et al. (2020). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 1(2), 100088. Available at: [Link]

  • Langelier, M. F., et al. (2018). US-3, a specific inhibitor of the NAD+-dependent deacylase SIRT3, binds to the nicotinamide-binding site. Journal of Biological Chemistry, 293(3), 845-857. Available at: [Link] (Note: This provides structural basis for nicotinamide competition, applicable by analogy).

  • Murai, J., et al. (2014). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 74(1), 201-211. Available at: [Link] (Note: This is a foundational paper on the "trapping" mechanism, providing deeper mechanistic insight).

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available at: [Link]

  • Antolin, A. A., et al. (2020). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 19(1), 119-131. Available at: [Link]

  • Malyuchenko, N. V., et al. (2015). DNA trapping by PARP1 inhibitors: what do we know? Biochemistry (Moscow), 80(11), 1437-1449. Available at: [Link]

  • Mohamed, N. A., et al. (2021). Medicinal attributes of pyridine scaffold as anticancer targeting agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Al-Azhar Journal of Pharmaceutical Sciences, 67(1), 1-20. Available at: [Link]

  • Kumar, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 001-013. Available at: [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 209. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(12), 4811. Available at: [Link]

  • Thorsell, A. G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 60(4), 1262-1279. Available at: [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 769. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Pyridine-2-carboximidamide HCl: Enhancing Chemical Innovation. Available at: [Link]

  • Westaway, S. M., et al. (2016). Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase. ChemMedChem, 11(10), 1139-1148. Available at: [Link]

  • Sharma, A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2220. Available at: [Link]

Sources

Application

cross-coupling reaction conditions using pyridine-3-carboximidamide HCl

Application Note: Advanced Cross-Coupling and Cyclization Strategies Utilizing Pyridine-3-carboximidamide HCl Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling and Cyclization Strategies Utilizing Pyridine-3-carboximidamide HCl

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

Pyridine-3-carboximidamide HCl (Nicotinamidine hydrochloride) is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry. Its dual nature—featuring an electron-deficient pyridine ring and a nucleophilic/coordinating amidine moiety—enables the construction of complex heterocycles and targeted structure-activity relationship (SAR) libraries. This Application Note details two field-proven protocols: (1) a copper-catalyzed aerobic cyclization utilizing DMF as a C1 synthon to generate 1,3,5-triazines[1], and (2) a palladium-catalyzed Suzuki-Miyaura cross-coupling tailored for amidine-bearing substrates, critical in the synthesis of hDHODH and C1s inhibitors[2][3].

Copper-Catalyzed Aerobic Cyclization: Constructing 1,3,5-Triazine Cores

Mechanistic Rationale & Causality

The synthesis of 2,4-disubstituted-1,3,5-triazines traditionally requires highly reactive and unstable precursors. However, utilizing pyridine-3-carboximidamide HCl allows for a direct, aerobic copper-catalyzed cyclization where N,N-dimethylformamide (DMF) serves both as the solvent and a one-carbon (C1) synthon[1].

The addition of CuI and pyridine as a ligand facilitates a single-electron oxidation of the amidine to form a highly reactive copper-nitrene intermediate. This intermediate undergoes direct C(sp³)-H insertion into DMF. The presence of an oxygen atmosphere (1 atm) is non-negotiable, as it serves as the terminal oxidant to regenerate the active Cu(I)/Cu(II) catalytic species. Cesium carbonate (Cs₂CO₃) is selected over weaker bases to ensure complete deprotonation of the amidine hydrochloride salt and to drive the subsequent C-N bond cleavage of the diaminomethyl intermediate to form an iminium cation[1].

Data Presentation: Catalyst and Base Optimization

The following table summarizes the quantitative optimization data validating the choice of reagents for this transformation.

EntryCatalyst (20 mol%)Base (2.0 equiv)Ligand (40 mol%)AtmosphereYield (%)
1CuI Cs₂CO₃ Pyridine O₂ (1 atm) 85
2CuBrCs₂CO₃PyridineO₂ (1 atm)62
3CuClCs₂CO₃PyridineO₂ (1 atm)45
4CuIK₂CO₃PyridineO₂ (1 atm)30
5CuICs₂CO₃PyridineAir41
6NoneCs₂CO₃PyridineO₂ (1 atm)N.R.
Protocol 1: Step-by-Step Methodology

Self-Validating System: This protocol includes in-process LC-MS monitoring to verify the formation of the iminium intermediate prior to final cyclization.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pyridine-3-carboximidamide HCl (1.0 mmol, 157.6 mg), CuI (0.2 mmol, 38.1 mg), and Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Atmosphere Exchange: Evacuate the tube and backfill with pure O₂ gas (repeat 3 times). Attach an O₂ balloon to maintain 1 atm pressure.

  • Solvent & Ligand Addition: Inject anhydrous DMF (2.0 mL) and Pyridine (0.4 mmol, 32 µL) via syringe. Causality: Anhydrous DMF prevents competitive hydrolysis of the highly electrophilic iminium intermediate.

  • Reaction Execution: Heat the mixture in an oil bath at 90 °C for 14 hours.

  • In-Process QC: At 12 hours, sample 10 µL of the reaction mixture, dilute with 1 mL MeCN, filter, and analyze via LC-MS. The disappearance of the starting mass (m/z 122 [M+H]⁺ for free amidine) and the presence of the triazine product mass indicate reaction progression.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 x 10 mL) to remove DMF and copper salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (DCM:MeOH gradient) to afford the 2,4-di(pyridin-3-yl)-1,3,5-triazine.

Cu_Catalysis A Nicotinamidine HCl (Substrate) B Cu-Nitrene Complex (Active Intermediate) A->B CuI / O2 Single-e- Oxidation C DMF Insertion (C-H Functionalization) B->C DMF D Iminium Cation (C-N Cleavage) C->D N-Protonation E 1,3,5-Triazine (Cyclized Product) D->E Cyclization with 2nd Amidine

Figure 1: Proposed mechanism for the copper-catalyzed aerobic cyclization of nicotinamidine with DMF.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Late-Stage Functionalization

Mechanistic Rationale & Causality

In the development of novel therapeutics, such as hDHODH inhibitors for inflammatory bowel disease[2] and brain-penetrable C1s inhibitors[3], pyridine-3-carboximidamide derivatives often undergo late-stage Suzuki-Miyaura cross-coupling.

Coupling an aryl boronic acid to a halogenated pyridine-3-carboximidamide presents specific challenges: the amidine group can chelate the palladium catalyst, poisoning the active species. To circumvent this, Pd(dppf)Cl₂ is utilized. The bidentate dppf ligand tightly binds the Pd center, preventing competitive coordination from the amidine nitrogens[2]. Furthermore, because the substrate is an HCl salt, exactly one extra equivalent of base (e.g., K₂CO₃) must be added specifically to neutralize the salt. Failure to do so leaves the reaction medium acidic, completely inhibiting the transmetalation step[3].

Protocol 2: Step-by-Step Methodology

Self-Validating System: The protocol relies on visual color changes (Pd(II) to Pd(0) activation) and strict stoichiometric control of the base.

  • Reagent Loading: To a microwave-safe vial, add the halogenated pyridine-3-carboximidamide HCl substrate (1.0 mmol), the desired aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg), and K₂CO₃ (3.0 mmol, 414.6 mg). Causality: 1.0 eq of K₂CO₃ neutralizes the HCl salt, leaving 2.0 eq to activate the boronic acid for transmetalation.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL). Causality: Water is essential to dissolve the carbonate base and form the reactive aryl-boronate complex, while Dioxane solubilizes the organic substrates.

  • Degassing: Purge the vial with Argon for 5 minutes, then seal with a crimp cap.

  • Reaction Execution: Heat the vial to 90 °C in a heating block for 4-6 hours. Validation: The mixture should transition from a reddish-orange suspension to a dark brown/black mixture, indicating the formation of the active Pd(0) catalytic cycle.

  • In-Process QC: Perform TLC (UV 254 nm) or LC-MS. If unreacted halide remains, spike with an additional 0.2 mmol of boronic acid and heat for 1 hour.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, eluting with EtOAc (20 mL). Transfer the filtrate to a separatory funnel, wash with water (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Suzuki_Workflow cluster_0 Suzuki-Miyaura Cross-Coupling Cycle A Halogenated Nicotinamidine B Oxidative Addition [Pd(0) -> Pd(II)] A->B C Transmetalation (Aryl-B(OH)2 + Base) B->C D Reductive Elimination [Pd(II) -> Pd(0)] C->D D->B Regenerated Pd(0) E Cross-Coupled Amidine Product D->E

Figure 2: Workflow and catalytic cycle for the Suzuki-Miyaura cross-coupling of halogenated nicotinamidines.

References

  • [1] Xu, X., Zhang, M., Jiang, H., Zheng, J., & Li, Y. (2014). A Novel Straightforward Synthesis of 2,4-Disubstituted-1,3,5-triazines via Aerobic Copper-Catalyzed Cyclization of Amidines with DMF | Organic Letters. American Chemical Society. 1

  • [2] Discovery and Optimization of Novel hDHODH Inhibitors for the Treatment of Inflammatory Bowel Disease | Journal of Medicinal Chemistry. American Chemical Society. 2

  • [3] Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway | Journal of Medicinal Chemistry. American Chemical Society. 3

Sources

Method

Application Notes &amp; Protocols: Formulation Guidelines for In Vivo Studies of Pyridine-3-carboximidamide HCl

**Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of Pyridine-3-carboximidamide HCl for in vivo studies. This do...

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Author: BenchChem Technical Support Team. Date: April 2026

**Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of Pyridine-3-carboximidamide HCl for in vivo studies. This document outlines the critical physicochemical properties of the compound, provides a systematic approach to vehicle and excipient selection, and offers detailed, step-by-step protocols for preparing stable and effective formulations for preclinical research. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Formulation in In Vivo Research

Pyridine-3-carboximidamide, also known as 3-Amidinopyridine, is an organic compound being investigated in various research contexts.[1] For meaningful and reproducible in vivo studies, the active pharmaceutical ingredient (API) must be delivered in a formulation that ensures consistent bioavailability and minimizes vehicle-induced effects.[2] As a hydrochloride (HCl) salt, Pyridine-3-carboximidamide presents specific formulation challenges and opportunities related to its pH-dependent solubility.[3]

The primary objectives of a well-designed formulation are:

  • To achieve the desired concentration of the API for accurate dosing.

  • To ensure the chemical and physical stability of the API in the vehicle.

  • To be biocompatible and non-toxic at the intended dose volume and route of administration.[4]

  • To provide consistent and reproducible drug exposure throughout the study.[5]

This guide provides the foundational principles and actionable protocols to navigate these objectives effectively.

Physicochemical Characterization & Pre-formulation Analysis

A thorough understanding of the API's properties is the cornerstone of rational formulation design.[2] Pyridine-3-carboximidamide is supplied as a monohydrochloride salt, which significantly influences its characteristics.[1][6]

Table 1: Physicochemical Properties of Pyridine-3-carboximidamide Monohydrochloride

PropertyValueSource / Comments
Chemical Name Pyridine-3-carboximidamide Monohydrochloride[1]
Synonyms 3-Carbamimidoylpyridine Monohydrochloride, 3-Amidinopyridine HCl[1][6]
CAS Number 7356-60-7[1]
Molecular Formula C₆H₇N₃·HCl[7]
Molecular Weight 157.60 g/mol [7]
Physical Form Solid[7]
pKa (Predicted) The amidine group is strongly basic. The pKa of the conjugate acid is crucial for solubility. For basic drugs, salt formation requires the pKa of the counterion to be at least 2 pH units lower than the drug's pKa.[8]
Storage Room temperature, under inert gas, protect from moisture (hygroscopic).[7]
2.1 The Impact of the Hydrochloride Salt on Solubility

The HCl salt form is utilized to enhance the aqueous solubility of the weakly basic pyridine-3-carboximidamide free base.[9] The solubility of this salt is highly dependent on the pH of the medium.

  • Mechanism: In an acidic to neutral environment, the compound remains ionized and is generally more soluble in water. As the pH increases towards the pKa of the free base, the equilibrium shifts, leading to the formation of the less soluble free base, which can precipitate out of solution.[3] This phenomenon, known as disproportionation, is a critical failure point for formulations of basic salts.[10]

  • The pHmax Concept: For any salt of a weak base, there is a specific pH, known as pHmax, above which the salt converts to its free base form.[3] It is imperative that the final formulation pH is maintained well below this value to ensure the drug remains in solution.

Strategic Formulation Development

The selection of an appropriate vehicle is a multi-step process that balances the need for solubilization with the constraints of biocompatibility and the chosen route of administration.[11]

3.1 Decision Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for Pyridine-3-carboximidamide HCl.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation & QC A Determine Target Dose & Route of Administration B API is an HCl Salt (Likely Water Soluble) A->B C Test Solubility in Aqueous Vehicles (Saline, PBS, pH 4-6 Buffers) B->C D Is Target Concentration Achieved? C->D E Test Co-solvent Systems (e.g., 10% DMSO, 30% PEG400) D->E No H Select Lead Vehicle. Finalize Formulation. D->H Yes F Is Target Concentration Achieved? E->F G Prepare Suspension (e.g., 0.5% MC in Saline) F->G No F->H Yes G->H I Perform QC Checks (pH, Appearance, Sterility) H->I J Proceed to In Vivo Study I->J

Caption: Workflow for Pyridine-3-carboximidamide HCl formulation development.

3.2 Vehicle & Excipient Selection Rationale

For an HCl salt, simple aqueous vehicles are the preferred starting point due to their safety and physiological compatibility.[12]

  • 0.9% Sodium Chloride (Saline): Isotonic and well-tolerated for most routes of administration.[13] It is the ideal choice if the desired concentration can be achieved.

  • Buffered Solutions (e.g., Citrate or Acetate Buffer, pH 4.0-6.0): Using a buffer can be critical to prevent pH shifts upon dilution or administration, thereby ensuring the compound remains soluble.[14] A buffer system maintains the pH well below the anticipated pKa of the free base, preventing precipitation.[3] Phosphate-Buffered Saline (PBS) is common but has a pH of ~7.4, which may be too high for some basic salts and could lead to instability.

If aqueous solubility is insufficient, co-solvents can be employed. These should be used at the lowest effective concentration due to potential toxicity.[15]

  • Polyethylene Glycols (e.g., PEG300, PEG400): Commonly used to increase the solubility of poorly soluble compounds.[11]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use should be minimized. For in vivo studies, DMSO concentrations are typically kept below 10% to avoid toxicity and vehicle-induced effects.[12][15]

  • Surfactants (e.g., Polysorbate 80 / Tween® 80): Can be added at low concentrations (e.g., 1-5%) to aid in solubilization and prevent precipitation upon dilution in aqueous media.[16][17]

Table 2: Example Vehicle Compositions for Parenteral Administration

Vehicle CompositionComponentsSuitability & Considerations
Simple Aqueous 0.9% NaCl in Sterile Water for InjectionIdeal if solubility is sufficient. Safest and most common vehicle.[13]
Buffered Aqueous 10 mM Sodium Citrate, 0.9% NaCl, pH 5.0Provides pH control to ensure solubility and stability of the HCl salt.[14]
Co-solvent System 10% DMSO, 40% PEG300, 50% SalineFor compounds with poor aqueous solubility. Requires a vehicle-only control group due to potential for biological effects.[15][17]
Detailed Experimental Protocols

Safety Precaution: Always handle Pyridine-3-carboximidamide HCl and all solvents in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Rapid Solubility Screening

Objective: To determine an approximate solubility limit in various vehicles to guide formulation selection.

Materials:

  • Pyridine-3-carboximidamide HCl

  • Test Vehicles (e.g., Sterile Water, 0.9% Saline, 50 mM Citrate Buffer pH 5.0, 10% DMSO/90% Saline)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh 2 mg of Pyridine-3-carboximidamide HCl into a tared 2 mL microcentrifuge tube.

  • Add 100 µL of the first test vehicle. This represents an initial concentration of 20 mg/mL.

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect the solution. If all solid has dissolved, the solubility is ≥20 mg/mL. Proceed to step 6.

  • If solid remains, add the vehicle in 100 µL increments, vortexing for 2-3 minutes after each addition, until the solid is fully dissolved.

  • Record the total volume of vehicle added to dissolve the 2 mg of compound.

  • Calculate the approximate solubility (in mg/mL).

  • Repeat for all test vehicles.

Protocol 2: Preparation of a Sterile Aqueous Solution for Parenteral Administration

Objective: To prepare a 100 mL batch of a 5 mg/mL sterile solution of Pyridine-3-carboximidamide HCl in a citrate-buffered saline vehicle for intraperitoneal (IP) injection.

Workflow Diagram:

G A Step 1: Calculations - Weigh 500 mg API - Weigh 900 mg NaCl - Prepare Citrate Buffer B Step 2: Vehicle Preparation - Dissolve buffer salts & NaCl in ~90 mL WFI - Adjust pH to 5.0 A->B C Step 3: Dissolution - Add API to vehicle - Stir until fully dissolved B->C D Step 4: Final Volume Adjustment - QS to 100 mL with WFI C->D E Step 5: Sterilization - Filter through 0.22 µm PVDF filter into sterile vial D->E F Step 6: Quality Control - Visual Inspection (Clarity) - Confirm pH - Aliquot aseptically E->F G Step 7: Label & Store - Store at 2-8°C, protected from light F->G

Caption: Workflow for preparing a sterile parenteral solution.

Materials:

  • Pyridine-3-carboximidamide HCl: 500 mg

  • Sodium Chloride (NaCl), USP grade: 900 mg

  • Citric Acid Monohydrate & Trisodium Citrate Dihydrate (for 50 mM buffer, pH 5.0)

  • Sterile Water for Injection (WFI)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile 150 mL glass beaker or flask

  • Sterile magnetic stir bar

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter (e.g., PVDF)

  • Sterile syringes

  • Sterile, sealed storage vial (e.g., serum vial)

Procedure:

  • Calculations:

    • API: To make 100 mL of a 5 mg/mL solution, you need 5 mg/mL * 100 mL = 500 mg of API.

    • Tonicity: To make the solution isotonic, add 0.9% w/v NaCl. You need 0.9 g (900 mg) of NaCl for 100 mL.

  • Vehicle Preparation:

    • To the sterile beaker, add approximately 90 mL of WFI.

    • Add the required amounts of citric acid and trisodium citrate to achieve a 50 mM buffer.

    • Add the 900 mg of NaCl.

    • Place the beaker on a stir plate with the sterile stir bar and stir until all salts are dissolved.

    • Calibrate the pH meter and measure the pH of the solution. Adjust the pH to 5.0 ± 0.1 using 1 M NaOH or 1 M HCl.

  • API Dissolution:

    • Slowly add the 500 mg of Pyridine-3-carboximidamide HCl to the stirring vehicle.

    • Continue stirring until the API is completely dissolved. The solution should be clear and free of particulates.

  • Final Volume Adjustment:

    • Carefully transfer the solution to a 100 mL graduated cylinder and add WFI to bring the final volume to exactly 100 mL (QS).

    • Transfer back to the beaker and stir to ensure homogeneity.

  • Sterilization:

    • All subsequent steps must be performed in a laminar flow hood or biological safety cabinet to maintain sterility.[18]

    • Draw the solution into a large sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into the final sterile storage vial. This process removes any potential microbial contamination.[19]

  • Quality Control & Aliquoting:

    • Visually inspect the final sterilized solution against a black and white background to ensure it is clear, colorless, and free from any particulate matter.

    • Aseptically remove a small sample to confirm the final pH is still within the target range (5.0 ± 0.1).

    • If required, aseptically transfer the solution into smaller, single-use sterile vials.

  • Labeling and Storage:

    • Label the vial clearly with the compound name, concentration (5 mg/mL), vehicle composition, preparation date, and an expiration date (typically short, e.g., 7-14 days, unless stability data is available).

    • Store at 2-8°C, protected from light.

Safety & Toxicology Considerations
  • Compound-Specific Toxicity: While detailed toxicology for Pyridine-3-carboximidamide HCl is not widely published, the parent molecule, pyridine, can cause liver damage, neurological effects, and irritation upon exposure.[20] The acute oral LD50 in rats for pyridine is high (1,580 mg/kg), but appropriate safety measures are still necessary.[21]

  • Vehicle Toxicity: Always run a parallel vehicle-only control group in your in vivo experiments. This is crucial for distinguishing the effects of the compound from those of the formulation vehicle.[4] High concentrations of co-solvents like DMSO or PEGs can cause local irritation, hemolysis, or other toxic effects.[12][15]

  • Route of Administration: The choice of administration route impacts the maximum tolerable volume and potential for local irritation.[4] Intravenous (IV) administration requires the most stringent control over particulates, pH, and osmolality.[4]

Conclusion

The successful formulation of Pyridine-3-carboximidamide HCl for in vivo studies hinges on a systematic approach that respects the compound's physicochemical properties as a hydrochloride salt. Prioritizing simple, buffered aqueous vehicles is the most robust strategy to ensure solubility, stability, and biocompatibility. When higher concentrations are needed, the judicious use of co-solvents may be required, but this necessitates careful validation and control groups. The detailed protocols provided in this guide serve as a validated starting point for developing safe, stable, and effective formulations, thereby enhancing the quality and reproducibility of preclinical research.

References
  • PubChem. (n.d.). Pyridine-3-carboximidamide hemihydrate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Institutional Animal Care and Use Committee. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - 2. HEALTH EFFECTS. National Library of Medicine. Retrieved from [Link]

  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. World Journal of Pharmaceutical Research, 4(9), 18-37. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Al-Achi, A., & Gupta, M. (2007). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. AAPS PharmSciTech, 8(3), E74. Retrieved from [Link]

  • Silva, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 131-143. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Pyridine-3-carboximidamide hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). PYRIDINE-3-CARBOXIMIDAMIDE HEMIHYDRATE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Nema, S., & Brendel, R. J. (2015). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 51(4), 166-171. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Animal Research Committee. Retrieved from [Link]

  • Mehmood, Y., & Farooq, U. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 405-412. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | Public Health Statement. Retrieved from [Link]

  • National Research Centre for the Working Environment. (n.d.). Pyridine. Retrieved from [Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? PharmaCHEM, 1, 14-17. Retrieved from [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Retrieved from [Link]

  • Stenutz, R. (n.d.). pyridine-3-carboxamide. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(11), 2974. Retrieved from [Link]

  • University of Iowa. (2025). Sterilization - Accepted Methods & Monitoring (IACUC Guideline). Institutional Animal Care and Use Committee. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Guidance on Sterilization of Animal Research-Related Supplies. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Singh, L., & Nivsarkar, M. (2006). Salt Selection in Drug Development. Pharmaceutical Technology, 30(3), 82-94. Retrieved from [Link]

  • Caraty, J., et al. (2024). Small animal patient preoperative preparation: a review of common antiseptics, comparison studies, and resistance. Frontiers in Veterinary Science, 11, 1369324. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and in Vivo Lipid-Lowering Activity of Novel Imidazoles-5-carboxamide Derivatives in Triton-WR-1339-Induced Hyperlipidemic Wistar Rats. Archiv der Pharmazie, 348(10), 701-709. Retrieved from [Link]

  • PureSynth. (n.d.). Pyridine-3-Carboximidamide Monohydrochloride 98.0%(HPLC). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Flash Chromatography Purification of Pyridine-3-carboximidamide HCl

Welcome to the technical support center for the purification of pyridine-3-carboximidamide HCl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of pyridine-3-carboximidamide HCl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating this compound using flash chromatography. Pyridine-3-carboximidamide hydrochloride is a polar, basic compound, and its purification requires a nuanced approach that moves beyond standard protocols. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind each strategic choice to empower you to achieve optimal separation and recovery.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of this compound.

Q1: Why is my compound, pyridine-3-carboximidamide HCl, sticking to the silica column and not eluting, even with highly polar solvents like 100% ethyl acetate?

A: This is the most common issue and is due to a strong acid-base interaction. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] Your compound contains a basic pyridine ring and an even more basic amidine group, which become protonated and bind ionically and very strongly to the deprotonated, anionic silanol sites (Si-O⁻). This interaction is often too strong for conventional solvents to overcome, leading to irreversible binding or extremely poor recovery.

Q2: My compound eventually elutes with a methanol/DCM gradient, but the peaks are broad and show severe tailing. How can I improve the peak shape?

A: Severe peak tailing is a direct consequence of the strong, non-uniform interactions with acidic silanol groups described in Q1.[1][2] To resolve this, you must mitigate these interactions. The most effective method is to add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[2][3] This additive "shields" the active sites on the silica, allowing your compound to elute more symmetrically.

Q3: I'm seeing new, more polar spots on my TLC analysis of the collected fractions that weren't in my crude material. Is the column decomposing my compound?

A: It is possible. The acidic surface of silica gel can catalyze the hydrolysis of the amidine group, especially if there is residual water in your solvents or on the silica.[3][4] You can quickly test for on-column degradation by performing a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation on the silica.[4] If this is the case, switching to a less acidic stationary phase like neutral alumina or an amine-functionalized column is recommended.

Q4: Pyridine-3-carboximidamide HCl is poorly soluble in my starting mobile phase (e.g., 5% MeOH in DCM). How should I load it onto the column?

A: This is a classic solubility mismatch problem. Loading your sample in a strong solvent (like 100% methanol) that is much more polar than your mobile phase will cause the compound to precipitate at the top of thecolumn and then streak down, leading to poor separation.[1][5] The best solution is dry loading . Dissolve your crude material in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol), add a small amount of silica gel (or Celite® for very sensitive compounds), and evaporate the solvent completely to get a free-flowing powder. This powder can then be loaded directly onto the top of your column.[6][7]

Q5: What is the best stationary phase to use for this compound if silica gel is problematic?

A: If modified silica gel methods fail or you suspect degradation, consider these alternatives:

  • Amine-Bonded (NH2) Silica: This is an excellent choice as it provides a weakly basic surface that minimizes the strong interactions causing peak tailing and potential degradation.[7][8][9]

  • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds and is less acidic than silica.[4][7]

  • Reversed-Phase (C18) Silica: Since your compound is a hydrochloride salt, it likely has sufficient aqueous solubility for reversed-phase chromatography. This technique separates compounds based on hydrophobicity and is often an excellent choice for polar, ionizable molecules.[6][10]

Section 2: In-Depth Troubleshooting & Optimization Guides
Guide 1: A Systematic Approach to Eliminating Peak Tailing and Improving Recovery

The fundamental challenge with pyridine-3-carboximidamide HCl is its basicity. The following workflow provides a logical progression for method development to overcome this issue.

Caption: Troubleshooting workflow for purifying basic compounds.

TroubleshootingWorkflow start Start: Poor Purification (Tailing, Low Recovery) check_stability Is Compound Stable on Silica? (Perform 2D TLC) start->check_stability use_alt_phase Switch to Alternative Stationary Phase (Amine, Alumina, or C18) check_stability->use_alt_phase No (Degradation) check_rf Develop TLC Method (Aim for Rf ≈ 0.2-0.35) check_stability->check_rf Yes (Stable) use_alt_phase->check_rf add_modifier Add Basic Modifier to Mobile Phase (e.g., 0.5-1% TEA or NH4OH) check_rf->add_modifier Streaking/Tailing on TLC check_loading Is Sample Soluble in Starting Mobile Phase? check_rf->check_loading Good Spot Shape add_modifier->check_loading dry_load Perform Dry Loading check_loading->dry_load No liquid_load Perform Liquid Loading (in weak solvent) check_loading->liquid_load Yes run_column Run Flash Chromatography dry_load->run_column liquid_load->run_column success Success: Pure Compound run_column->success

Guide 2: Choosing the Right Separation Strategy

Your choice of stationary phase and mobile phase is the most critical decision. The table below compares the primary strategies.

StrategyStationary PhaseMobile Phase PrincipleProsCons
Modified Normal-Phase Standard Silica GelDCM/MeOH or EtOAc/MeOH with a basic modifier (0.5-1% TEA or NH₄OH).[2][7]Utilizes common, inexpensive materials. Straightforward method development from TLC.Modifier can be difficult to remove from final product. May not prevent degradation if compound is highly acid-sensitive.
Alternative Normal-Phase Amine (NH₂)-Bonded SilicaHexane/EtOAc or DCM/MeOH.[7][9]Excellent peak shape for bases without modifiers. Less acidic, reducing degradation risk.[9]More expensive than plain silica. May have different selectivity.
Reversed-Phase C18-Bonded SilicaWater/Acetonitrile or Water/Methanol with a buffer or acid (e.g., 0.1% Formic Acid or TFA).[10][11]Excellent for polar salts. Highly reproducible. Evaporation of aqueous fractions is the main drawback.Requires a system compatible with aqueous solvents. Different selectivity may require re-optimization.
HILIC Amine or Diol-Bonded SilicaHigh organic (e.g., 95% Acetonitrile) with a small amount of aqueous buffer.[12][13]Specifically designed for high retention of very polar compounds. Uses volatile organic solvents, easy to evaporate.[13]Column equilibration can be slow.[13] Sensitive to water content in the sample and mobile phase.
Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification. Always begin with a TLC analysis to determine the optimal solvent conditions before committing to a column. [6][14]

Protocol 1: Modified Normal-Phase Purification on Silica Gel

This protocol is the first method to try due to its simplicity and low cost.

  • TLC Method Development:

    • Prepare a stock solution of your crude material.

    • Screen solvent systems such as Dichloromethane (DCM)/Methanol (MeOH) and Ethyl Acetate (EtOAc)/MeOH.

    • To a few of your test vials, add a basic modifier. A good starting point is a mobile phase of 95:5 DCM/MeOH + 0.5% Triethylamine (TEA) .

    • Your goal is an Rf value for the target compound of approximately 0.2-0.35 with good separation from impurities.[7][15]

  • Sample Preparation (Dry Loading):

    • Dissolve ~500 mg of your crude pyridine-3-carboximidamide HCl in 3-5 mL of methanol.

    • Add ~1.5 g of silica gel to this solution.

    • Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.

  • Column Packing and Elution:

    • Select a column size appropriate for your sample amount (e.g., a 24g silica column for a 500 mg load).

    • Equilibrate the column with your starting mobile phase (e.g., 100% DCM + 0.5% TEA) for at least 3-5 column volumes. Never let the column run dry. [15]

    • Carefully add your dry-loaded sample to the top of the column bed, creating an even layer. Gently add a thin protective layer of sand on top.[15]

    • Begin elution with a shallow gradient, for example, starting with 98:2 DCM/MeOH + 0.5% TEA and gradually increasing the methanol concentration.

    • Collect fractions and monitor by TLC to identify those containing your pure product.

  • Post-Purification:

    • Combine the pure fractions.

    • Evaporate the solvent. Note: Removing the final traces of TEA may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

Protocol 2: Reversed-Phase Purification on C18

Use this method if your compound shows good water solubility and normal-phase methods are unsuccessful.

  • TLC/Mobile Phase Screening:

    • Use C18-functionalized TLC plates.

    • Screen mobile phases such as Water/Acetonitrile (ACN) or Water/Methanol (MeOH).

    • To improve peak shape and retention, add an acidic modifier. A common starting point is 0.1% formic acid (FA) or trifluoroacetic acid (TFA) in both the water (Solvent A) and organic (Solvent B) phases. [11]

    • Aim for conditions where your compound is well-retained in the starting mobile phase (e.g., 95% Water / 5% ACN).

  • Sample Preparation (Liquid Loading):

    • Dissolve your crude sample in a solvent that is as weak (as aqueous) as possible, ideally the starting mobile phase itself. Using a strong solvent like pure methanol or DMSO will lead to poor peak shape. If necessary, use a minimal amount of DMSO and dilute with water.

  • Column Packing and Elution:

    • Equilibrate the C18 column with your starting mobile phase (e.g., 95:5 Water/ACN + 0.1% FA) for 5 column volumes.

    • Load your dissolved sample.

    • Run a gradient by increasing the percentage of the organic solvent (ACN or MeOH). For example, a linear gradient from 5% to 60% ACN over 15-20 column volumes.

    • Collect fractions and monitor via TLC or LC-MS.

  • Post-Purification:

    • Combine pure fractions.

    • Evaporate the organic solvent on a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product.

Section 4: Data Summary Tables
Table 1: Recommended Starting Solvent Systems for TLC Screening
Stationary PhaseSolvent SystemModifierTarget Compound Profile
Silica GelDichloromethane / Methanol0.5 - 1% Triethylamine (TEA) or NH₄OHPolar, Basic
Silica GelEthyl Acetate / Methanol0.5 - 1% Triethylamine (TEA) or NH₄OHPolar, Basic
Amine (NH₂)Hexane / Ethyl AcetateNoneModerately Polar, Basic
Amine (NH₂)Dichloromethane / MethanolNoneVery Polar, Basic
C18 (Reversed-Phase)Water / Acetonitrile0.1% Formic Acid or TFAPolar, Water-Soluble, Ionic
C18 (Reversed-Phase)Water / Methanol0.1% Formic Acid or TFAPolar, Water-Soluble, Ionic
References
  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. (2025). Available from: [Link]

  • Singh, P., et al. (2022). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PLOS ONE. Available from: [Link]

  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • Chromedia. Hybrid stationary phases. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Available from: [Link]

  • ResearchGate. What is the best technique for amide purification?. (2020). Available from: [Link]

  • Massachusetts Institute of Technology. 8.9 - Flash Column Chromatography Guide. Available from: [Link]

  • Biotage. How changing stationary phase chemistry can impact separation selectivity. (2023). Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025). Available from: [Link]

Sources

Optimization

Technical Support Center: Crystallization of Pyridine-3-carboximidamide HCl

Welcome to the technical support center for the purification of Pyridine-3-carboximidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Pyridine-3-carboximidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Achieving high purity is critical, as even trace impurities can impact downstream applications, stability, and toxicological profiles.[1][2][3] This document provides in-depth troubleshooting advice and validated protocols to help you minimize impurities and optimize your crystallization process.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the crystallization of Pyridine-3-carboximidamide HCl.

Q1: What are the most likely impurities in my crude Pyridine-3-carboximidamide HCl?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common species include:

  • Unreacted Starting Materials: Residual 3-cyanopyridine and ammonium chloride from the synthesis.[4]

  • Hydrolysis Products: The nitrile group of 3-cyanopyridine can hydrolyze, especially in the presence of water under acidic or basic conditions, to form nicotinamide or nicotinic acid.[5]

  • Polymerization Products: Under harsh conditions like high heat, cyanopyridines can polymerize, leading to tar-like substances that are difficult to remove.[5]

  • Solvent Impurities: Trapped residual solvents from the reaction or crystallization steps. As the hydrochloride salt is hygroscopic, water can also be a significant impurity.[6]

Q2: I'm not getting any crystals after cooling the solution. What's wrong?

A2: This is a frequent issue, typically caused by one of two things:

  • Excessive Solvent: This is the most common reason for crystallization failure.[7] The concentration of your compound is too low to reach supersaturation upon cooling.

  • Supersaturation without Nucleation: The solution may be supersaturated, but the crystals have not yet begun to form (nucleate).[7]

To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of pure product.[7] If these methods fail, you will need to carefully evaporate some of the solvent to increase the concentration and attempt cooling again.[7]

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal solvent is one in which Pyridine-3-carboximidamide HCl is highly soluble at high temperatures but poorly soluble at low temperatures. Given its polar, salt-like nature, polar solvents are a good starting point.[7] A common and effective solvent for recrystallizing this compound is ethanol.[4] Small-scale solubility tests are essential. If a single perfect solvent cannot be found, a two-solvent system (a "good" solvent where the compound is soluble and a miscible "poor" solvent where it is not) can be highly effective.[7]

Q4: My product has "oiled out" into a gooey liquid instead of forming solid crystals. What should I do?

A4: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is cooled too rapidly. To resolve this, reheat the solution to re-dissolve the oil. Then, add a small amount of additional "good" solvent and allow the solution to cool much more slowly. A slower cooling rate provides the necessary time for the molecules to organize into a crystal lattice rather than separating as an amorphous oil.[7]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving more complex purity issues.

Issue 1: Persistent Impurities Detected by HPLC After a Single Recrystallization

Question: My HPLC analysis shows that a specific impurity remains at an unacceptable level (e.g., >0.1%) even after recrystallization. How can I remove it?

Answer: This indicates that the impurity has properties very similar to your target compound or is being incorporated into the crystal lattice.[3][8] Understanding the mechanism of incorporation is key to designing a better purification strategy.

Causality: Impurities can co-exist with your product in several ways:[8]

  • Surface Adsorption: The impurity is only on the surface of the crystals.

  • Inclusions: Pockets of mother liquor (containing dissolved impurities) are trapped within the growing crystal.

  • Solid Solution: The impurity, being structurally similar to your product, is incorporated directly into the crystal lattice.[3]

G start Impurity Detected Post-Crystallization wash Perform a Reslurry/Trituration in a 'Poor' Solvent start->wash analyze1 Analyze Purity (HPLC) wash->analyze1 Removes surface-adsorbed impurities slow_cool Re-crystallize with Very Slow Cooling analyze1->slow_cool Purity is NOT acceptable end_pure Purity Goal Achieved analyze1->end_pure Purity is acceptable analyze2 Analyze Purity (HPLC) slow_cool->analyze2 Minimizes inclusions solvent_screen Screen Alternative Solvent Systems analyze2->solvent_screen Purity is NOT acceptable analyze2->end_pure Purity is acceptable solvent_screen->end_pure Purity Goal Achieved end_fail Consult Advanced Purification (e.g., Chromatography) solvent_screen->end_fail Solid solution likely; Crystallization ineffective

Caption: Troubleshooting workflow for persistent impurities.

1. Reslurry/Trituration for Surface Impurities: If an impurity is adsorbed onto the crystal surface, a simple wash or slurry can be effective.[8]

  • Step 1: Place the dried, crystallized product in a flask.

  • Step 2: Add a small volume of a cold solvent in which your product is known to be poorly soluble (an "anti-solvent").

  • Step 3: Stir the resulting slurry vigorously at room temperature or below for 30-60 minutes.

  • Step 4: Filter the solid, wash with a small amount of fresh, cold anti-solvent, and dry under vacuum.

  • Step 5: Re-analyze the purity via HPLC. A significant improvement suggests the impurity was primarily on the surface.

2. Optimizing Cooling Rate to Reduce Inclusions: Rapid crystal growth can trap pockets of impure mother liquor. A slow, controlled cooling profile is crucial for achieving high purity.

  • Step 1: Dissolve the crude material in the minimum amount of hot solvent.

  • Step 2: Allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., with glass wool) can help.

  • Step 3: Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer, to maximize yield. This stepwise, slow cooling minimizes the formation of inclusions.

Issue 2: Low Yield After Recrystallization

Question: My product is pure, but I'm losing a significant amount of material during crystallization. How can I improve my yield?

Answer: Low yield is often a trade-off for high purity. The goal is to find a balance where purity meets specifications and yield is maximized.

Causality:

  • Using Too Much Solvent: The most common cause. A portion of your product will always remain dissolved in the mother liquor; more solvent means more loss.[7]

  • Premature Crystallization: Crystals forming in the funnel during hot gravity filtration.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperature for the product to fully precipitate.

The choice of solvent is the most critical factor affecting both purity and yield. Below is a table to guide your selection.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Suitability Notes
Water 80.1100High solubility, may require an anti-solvent for good yield. Risk of hydrolysis.
Ethanol 24.578Recommended starting point. Good solubility when hot, lower when cold.[4]
Methanol 32.765Higher solubility than ethanol; may result in lower yield.
Isopropanol 19.982Lower solubility than ethanol; may provide higher yield but require more solvent volume.
Acetone 20.756Can be a "good" solvent in a two-solvent system.[7]
Toluene 2.4111Likely a "poor" or "anti-solvent."
Hexanes 1.9~69Excellent "poor" or "anti-solvent."[7]

This technique is ideal when no single solvent provides the perfect solubility profile.[7]

G A Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., Ethanol) B Add 'Poor' Solvent (e.g., Hexanes) Dropwise at High Temp A->B C Stop at First Sign of Persistent Cloudiness (Turbidity) B->C D Add a Few Drops of Hot 'Good' Solvent to Re-clarify C->D E Cool Slowly to Induce Crystallization D->E F Isolate Crystals by Filtration E->F G Wash with Cold 'Poor' Solvent F->G H Dry Under Vacuum G->H

Caption: Workflow for a two-solvent recrystallization.

  • Step 1: Dissolve the crude Pyridine-3-carboximidamide HCl in the absolute minimum amount of a hot "good" solvent (e.g., ethanol).

  • Step 2: While the solution is still hot, add a "poor" solvent (e.g., hexanes) drop by drop until the solution becomes faintly cloudy.[7]

  • Step 3: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Step 4: Cover the flask and allow it to cool slowly. This method carefully approaches the saturation point, often leading to higher recovery than a single-solvent method.

References
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Myerson, A. S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Al-Naddaf, Q., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. [Link]

  • Al-Naddaf, Q., & Nagy, Z. K. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • Fan, Z., et al. (2010). Pyridine-3-carboxamidinium chloride. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for Pyridine-3-Carboximidamide HCl Stability

Welcome to the technical support center for pyridine-3-carboximidamide HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyridine-3-carboximidamide HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the pH conditions to ensure the stability of this compound in aqueous solutions.

Introduction: The Critical Role of pH in the Stability of Pyridine-3-Carboximidamide HCl

Pyridine-3-carboximidamide, as a hydrochloride salt, is a compound of interest in pharmaceutical and chemical research. Its structure, featuring both a pyridine ring and a carboximidamide functional group, makes its stability in aqueous solutions highly dependent on the pH. The carboximidamide group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxamide and, subsequently, the carboxylic acid, thereby altering the compound's intended properties and efficacy.

Understanding and controlling the pH of your solutions is paramount to preventing degradation. This guide will walk you through the principles of pyridine-3-carboximidamide HCl stability, provide practical troubleshooting steps for common experimental issues, and offer detailed protocols for determining the optimal pH for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyridine-3-carboximidamide HCl in aqueous solutions?

A1: The primary degradation pathway for pyridine-3-carboximidamide HCl is hydrolysis of the carboximidamide functional group. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3][4] In acidic media, the reaction is typically initiated by the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the carboximidamide group.

Q2: What are the visible signs of pyridine-3-carboximidamide HCl degradation?

A2: Visual inspection may not always be a reliable indicator of degradation, as degradation products may be soluble and colorless. The most definitive way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6][7] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability. In some cases, a change in the solution's color or the formation of precipitate might be observed over time, especially at high concentrations or extreme pH values.

Q3: How does temperature interact with pH to affect stability?

A3: Temperature significantly accelerates the rate of hydrolysis. The effect is more pronounced at pH values where the compound is already unstable. Therefore, for any given pH, an increase in temperature will lead to a faster degradation rate. It is crucial to consider both pH and temperature when designing stability studies and determining storage conditions.[8][9]

Q4: What is the expected optimal pH range for the stability of pyridine-3-carboximidamide HCl?

A4: While the exact optimal pH must be determined experimentally, amides and similar functional groups often exhibit a U-shaped stability profile with the highest stability typically observed in the slightly acidic to neutral pH range (around pH 4-7).[2] Extreme acidic (below pH 2) and basic (above pH 8) conditions are generally expected to promote hydrolysis.

Q5: Are there any specific buffer salts that should be avoided?

A5: While common buffer systems like phosphate, acetate, and citrate are generally acceptable, it is important to ensure that the buffer components themselves do not catalyze degradation or interfere with the analytical method. For instance, buffers containing nucleophilic species could potentially react with the parent compound or its degradation products. It is always recommended to run a control experiment with the drug substance in the chosen buffer to confirm compatibility.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in solution, even at neutral pH. 1. Incorrect pH measurement: The actual pH of the solution may be different from the intended pH. 2. High storage temperature: Elevated temperatures can significantly accelerate degradation. 3. Presence of catalytic impurities: Metal ions or other impurities in the solvent or reagents can catalyze hydrolysis.[10]1. Calibrate your pH meter before each use with fresh, certified standards. Verify the pH of the final solution after the addition of pyridine-3-carboximidamide HCl. 2. Store solutions at recommended temperatures (e.g., refrigerated or frozen) and protect them from light. 3. Use high-purity water (e.g., HPLC-grade) and analytical grade reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent stability results between experiments. 1. Variability in buffer preparation: Small variations in buffer concentration or pH can lead to different degradation rates. 2. Inconsistent sample handling: Differences in the time samples are left at room temperature before analysis can affect the results. 3. Analytical method variability: Issues with the HPLC/GC system, such as column degradation or detector drift, can lead to inconsistent data.1. Prepare buffers carefully and consistently. Use a standardized protocol for buffer preparation. 2. Standardize all sample handling procedures, including incubation times and temperatures. 3. Perform regular system suitability tests for your analytical method to ensure its performance is consistent.
Appearance of unexpected peaks in the chromatogram. 1. Interaction with excipients or buffer components: The compound may be reacting with other components in the formulation. 2. Oxidative degradation: In addition to hydrolysis, the compound may be susceptible to oxidation.[10] 3. Photodegradation: Exposure to light can induce degradation.1. Run individual stability studies of the compound in the presence of each excipient to identify any interactions. 2. To test for oxidative degradation, prepare a sample with a low concentration of hydrogen peroxide (e.g., 0.1-3%).[10] If new peaks appear, consider protecting your samples from oxygen by purging with an inert gas like nitrogen or argon. 3. Conduct a photostability study by exposing the sample to a controlled light source (as per ICH Q1B guidelines) to assess its light sensitivity.
Difficulty in achieving a stable baseline for the analytical method. 1. Buffer-analyte interaction with the column: Some buffer salts can interact with the stationary phase, leading to baseline noise. 2. Low UV absorbance of the analyte: If the compound has a low chromophore, detection at low concentrations can be challenging.1. Experiment with different buffer systems or use a lower buffer concentration. Consider using a mobile phase additive like formic acid or trifluoroacetic acid for better peak shape and a more stable baseline in reverse-phase HPLC.[6] 2. Optimize the detection wavelength to the λmax of pyridine-3-carboximidamide HCl. If sensitivity is still an issue, consider a more sensitive detector like a mass spectrometer.

Experimental Protocols

Protocol 1: pH-Rate Profile Determination for Pyridine-3-Carboximidamide HCl

This protocol outlines the steps to determine the stability of pyridine-3-carboximidamide HCl across a range of pH values.

Objective: To identify the optimal pH for the stability of pyridine-3-carboximidamide HCl in an aqueous solution.

Materials:

  • Pyridine-3-carboximidamide HCl

  • HPLC-grade water

  • Buffer salts (e.g., citrate, acetate, phosphate, borate)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Buffer Preparation:

    • Prepare a series of buffers covering a pH range of 2 to 10 (e.g., at 1 pH unit intervals). Recommended buffers include:

      • pH 2-3: HCl or Citrate buffer

      • pH 4-5: Acetate buffer

      • pH 6-8: Phosphate buffer

      • pH 9-10: Borate buffer

    • Ensure all buffers are prepared at the same ionic strength to minimize its effect on the degradation rate.

  • Sample Preparation:

    • Prepare a stock solution of pyridine-3-carboximidamide HCl in a suitable solvent (e.g., water or a small amount of methanol if solubility is an issue, then dilute with water).

    • For each pH value, add a known volume of the stock solution to a volumetric flask containing the corresponding buffer to achieve the desired final concentration (e.g., 100 µg/mL).

    • Prepare a sufficient volume for sampling at multiple time points.

  • Stability Study:

    • Store the prepared solutions at a constant, controlled temperature (e.g., 40°C or 60°C to accelerate degradation).[9]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

    • Immediately quench the degradation by diluting the aliquot in the mobile phase or a suitable diluent to a concentration appropriate for analysis and store at a low temperature (e.g., 4°C) until analysis.

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

    • Analyze the samples collected at each time point.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of pyridine-3-carboximidamide HCl versus time.

    • The slope of this line will be the observed first-order degradation rate constant (k_obs).

    • Plot the logarithm of k_obs versus pH. This will generate a pH-rate profile, which will visually indicate the pH of maximum stability (the lowest point on the curve).

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[10][11][12]

Objective: To generate degradation products of pyridine-3-carboximidamide HCl under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis:

    • Dissolve pyridine-3-carboximidamide HCl in 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours or until approximately 10-20% degradation is observed).[11]

    • Neutralize the sample with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Dissolve pyridine-3-carboximidamide HCl in 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40°C) for a specified period (e.g., until 10-20% degradation is observed).

    • Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve pyridine-3-carboximidamide HCl in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Analyze the sample directly or after appropriate dilution.

  • Thermal Degradation:

    • Expose solid pyridine-3-carboximidamide HCl to dry heat (e.g., 80°C) for an extended period.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of pyridine-3-carboximidamide HCl to a light source as specified in ICH Q1B guidelines.

    • Analyze the sample and compare it to a control sample protected from light.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation Rate of Pyridine-3-Carboximidamide HCl at 40°C
pHBuffer SystemObserved Rate Constant (k_obs) (hr⁻¹)Half-life (t½) (hours)
2.0Citrate0.08668.0
3.0Citrate0.023130.0
4.0Acetate0.0069100.4
5.0Acetate0.0023301.3
6.0Phosphate0.0017407.7
7.0Phosphate0.0029239.0
8.0Phosphate0.011659.7
9.0Borate0.043316.0
10.0Borate0.13865.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Visualizations

Diagram 1: General Hydrolytic Degradation Pathway

G A Pyridine-3-carboximidamide (Parent Compound) B Pyridine-3-carboxamide (Intermediate) A->B Hydrolysis (H₂O) Acid or Base Catalyzed C Pyridine-3-carboxylic Acid (Final Product) B->C Further Hydrolysis (H₂O) Acid or Base Catalyzed

Caption: General pathway for the hydrolysis of pyridine-3-carboximidamide.

Diagram 2: Experimental Workflow for pH-Rate Profile Study

G cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis prep_buffer Prepare Buffers (pH 2-10) prep_sample Prepare Sample Solutions in each buffer prep_buffer->prep_sample incubation Incubate at Constant Temperature (e.g., 40°C) prep_sample->incubation sampling Sample at Predetermined Time Points incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate Rate Constants (k_obs) hplc_analysis->data_analysis profile_generation Generate pH-Rate Profile data_analysis->profile_generation

Caption: Workflow for determining the pH-rate profile of a compound.

References

  • Mechanism of the acid hydrolysis of aromatic o‐carboxyamides and relative imides. [Link]

  • On the hydrolysis mechanisms of amides and peptides. [Link]

  • Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. [Link]

  • KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. [Link]

  • This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ? Reddit. [Link]

  • Pyridine-3-Carboximidamide Monohydrochloride 98.0%(HPLC). PureSynth. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • PYRIDINE-3-CARBOXIMIDAMIDE HEMIHYDRATE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Effect of pH variation and temperature on pesticides sorption characteristics in calcareous soil. ResearchGate. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. The Royal Society of Chemistry. [Link]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. OSHA. [Link]

  • Pyridine-3-carboximidamide Monohydrochloride, min 98% (HPLC), 100 grams. Stellar Scientific. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • 3-Pyridinecarboxamidine. PubChem. [Link]

  • Pyridine-3-carboximidate. PubChem. [Link]

  • Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. PMC. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • pH dependent sensitization of europium in a hydrogen bonded three-dimensional metal–organic compound with (4966)2(4462)3 topology: luminescence titration and time-resolved studies. RSC Publishing. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridine-3-carboximidamide HCl and Nicotinamide in Enzyme Inhibition

As a Senior Application Scientist in drug discovery, I frequently evaluate structural analogs to optimize target engagement and pharmacokinetic profiles. When targeting NAD+-dependent enzymes—most notably Poly(ADP-ribose...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate structural analogs to optimize target engagement and pharmacokinetic profiles. When targeting NAD+-dependent enzymes—most notably Poly(ADP-ribose) polymerase 1 (PARP1)—the structural nuance between an amide and an amidine group can fundamentally alter binding thermodynamics.

This guide provides an objective, data-driven comparison between Nicotinamide (NAM) , the endogenous feedback inhibitor of PARP, and Pyridine-3-carboximidamide HCl (Nicotinamidine) , a synthetic analog with a modified pharmacophore. We will explore the mechanistic causality behind their binding affinities and provide a self-validating experimental protocol for evaluating their inhibitory performance.

Mechanistic Causality: Amide vs. Amidine in the Catalytic Pocket

To understand why these two molecules perform differently in biochemical assays, we must analyze the active site of PARP1. PARP1 acts as a DNA damage sensor; upon activation, it cleaves NAD+ into ADP-ribose and nicotinamide, utilizing the ADP-ribose to synthesize poly(ADP-ribose) (PAR) chains[1].

Nicotinamide (NAM) acts as an endogenous, weak negative feedback inhibitor[2]. In the PARP1 catalytic pocket, the neutral amide group (-CONH₂) of NAM forms hydrogen bonds with key residues (e.g., Gly863 and Ser904). However, its neutral charge at physiological pH limits the strength of these interactions, resulting in millimolar to high-micromolar IC50 values.

Pyridine-3-carboximidamide HCl , conversely, replaces the amide carbonyl oxygen with an imino group (=NH). This seemingly minor substitution drastically alters the molecule's electronic distribution[3]. The amidine group is protonated at physiological pH (pH 7.4), rendering the molecule cationic. This positive charge allows pyridine-3-carboximidamide to forge strong electrostatic interactions with electronegative regions of the NAD+ binding pocket (such as Glu988), significantly enhancing its competitive inhibition profile compared to the neutral amide[4]. Derivatives of this scaffold, such as BGP-15, leverage this interaction to achieve targeted PARP inhibition[].

Mechanism NAD NAD+ (Natural Substrate) PARP1 PARP1 Enzyme (Active Site) NAD->PARP1 Binds PAR Poly(ADP-ribose) Chain Formation PARP1->PAR Catalyzes NAM Nicotinamide (NAM) Neutral Amide NAM->PARP1 Weak Inhibition NICA Pyridine-3-carboximidamide Protonated Amidine NICA->PARP1 Strong Inhibition

Fig 1: Competitive inhibition dynamics of NAM vs. Nicotinamidine in the PARP1 active site.

Quantitative Data Comparison

The table below summarizes the structural and quantitative differences between the two compounds based on established biochemical evaluations.

PropertyNicotinamide (NAM)Pyridine-3-carboximidamide HCl & Derivatives
Structure Pyridine-3-carboxamidePyridine-3-carboximidamide hydrochloride
Functional Group Amide (-CONH₂)Amidine (-C(=NH)NH₂ • HCl)
Charge at pH 7.4 NeutralCationic (Protonated amidine)
PARP1 Inhibition (Biochemical) Weak (IC50 ~ 500 µM)[2]Moderate/High (Derivative IC50 ~ 120 µM)[]
Mechanism of Action Endogenous feedback inhibitor; weak NAD+ competitor[1]Synthetic NAD+ competitor; enhanced electrostatic binding[3][4]

Self-Validating Experimental Protocol: PARP1 Enzyme Inhibition Assay

To objectively compare the IC50 values of these compounds, a robust, self-validating biochemical assay is required. The following protocol utilizes a chemiluminescent readout to measure the incorporation of biotinylated NAD+ into PAR chains.

Causality of Experimental Design
  • Use of Activated DNA: PARP1 is strictly dependent on DNA damage for activation. The catalytic domain remains auto-inhibited until the enzyme's zinc-finger domains bind to DNA strand breaks, inducing an allosteric activation. Therefore, sheared salmon sperm DNA is a mandatory co-factor.

  • Enzyme Pre-incubation: Pre-incubating the enzyme with the inhibitors before adding NAD+ allows the competitive inhibitors to reach thermodynamic equilibrium in the active site, preventing the high-affinity natural substrate from masking the inhibitor's true potency.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • Prepare Recombinant Human PARP1 enzyme (0.5 U/well) and Activated DNA (10 µg/mL).

  • Compound Titration:

    • Perform a 10-point serial dilution (1:3) of Nicotinamide and Pyridine-3-carboximidamide HCl in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation:

    • In a 96-well microplate, combine Assay Buffer, PARP1, Activated DNA, and the diluted compounds.

    • Incubate at room temperature (RT) for 30 minutes to allow inhibitor-enzyme equilibration.

  • Reaction Initiation:

    • Add a substrate mixture containing 10 µM NAD+ and 1 µM Biotinylated-NAD+ to initiate the PARylation reaction.

    • Incubate for 60 minutes at RT.

  • Signal Detection:

    • Transfer the reaction to a streptavidin-coated microplate to capture the biotinylated PAR chains.

    • Wash 3x with PBST, then add Streptavidin-HRP.

    • Add a chemiluminescent substrate (e.g., ECL reagent) and read the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence data against the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Assay Self-Validation Criteria (Trustworthiness)

To ensure the integrity of the data, the assay must pass the following internal quality controls:

  • Z'-Factor: Must be > 0.5 (Calculated using the vehicle control and the no-enzyme control) to prove assay robustness.

  • Positive Control: A reference compound (e.g., Olaparib) must be run in parallel. The assay is only valid if the Olaparib IC50 falls within the historical accepted range (1–5 nM).

AssayWorkflow Prep 1. Reagent Prep (PARP1, NAD+, DNA) Dilution 2. Compound Titration (Serial Dilution) Prep->Dilution Incubation 3. Pre-incubation (Equilibration) Dilution->Incubation Reaction 4. Reaction Initiation (Add Substrate) Incubation->Reaction Detection 5. Signal Detection (Chemiluminescence) Reaction->Detection Analysis 6. Data Analysis (IC50 Calculation) Detection->Analysis

Fig 2: Self-validating experimental workflow for evaluating PARP1 enzyme inhibition.

References

  • Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin Spandidos Publications[Link]

  • PARP inhibition: PARP1 and beyond PMC - NIH[Link]

  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation ACS Publications[Link]

  • PARP1 Inhibitors: Antitumor Drug Design Acta Naturae[Link]

Sources

Comparative

Validated HPLC Methods for Pyridine-3-Carboximidamide HCl Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently consult on the analytical development for highly polar, nitrogen-rich active pharmaceutical ingredients (APIs). Pyridine-3-carboximidamide HCl (also known as nicotinamidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the analytical development for highly polar, nitrogen-rich active pharmaceutical ingredients (APIs). Pyridine-3-carboximidamide HCl (also known as nicotinamidine hydrochloride, CAS 7356-60-7) represents a classic chromatographic challenge for standard reversed-phase (RP) systems.

Recent advancements in the formulation of pyridine-3-carboximidamide derivatives, such as the cardioprotective agent BGP-15, highlight the necessity for robust analytical frameworks . Furthermore, pharmacokinetic studies on amidine-based antiparasitic prodrugs like DB844 demonstrate that traditional RP-HPLC often requires complex gradients that still suffer from poor MS compatibility . To quantify this molecule accurately, we must move beyond default C18 methods and understand the physicochemical causality dictating its retention.

The Mechanistic Challenge: Why Standard C18 Fails

Pyridine-3-carboximidamide features two basic centers: a pyridine ring ( pKa​≈5.2 ) and an amidine group ( pKa​≈11.0 ). At a standard mobile phase pH of 3.0 to 5.0, the molecule is doubly or singly protonated, carrying a persistent positive charge.

When injected onto a conventional C18 column, two detrimental phenomena occur:

  • Hydrophobic Repulsion: The highly polar, charged molecule cannot partition into the hydrophobic C18 alkyl chains, causing it to elute in or near the void volume ( t0​ ).

  • Secondary Ion-Exchange: The positively charged amidine group interacts strongly with residual, unendcapped silanols ( −SiO− ) on the silica support. This electrostatic drag results in severe, asymmetric peak tailing.

To achieve reliable quantification, we must utilize either Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) . Consequently, HILIC has emerged as the premier technique for quantifying polar nicotinamide and amidine analogues .

Methodological Comparison Data

The following table summarizes the quantitative performance of three chromatographic approaches for pyridine-3-carboximidamide HCl.

Chromatographic ParameterConventional RP-HPLC (C18)Ion-Pairing RP-HPLC (C18 + IP)HILIC (Zwitterionic/Amide)
Retention Mechanism Hydrophobic partitioningPartitioning of neutral ion-pairAqueous layer partitioning & electrostatic
Retention Factor ( k′ ) < 0.5 (Elutes in void)3.5 - 5.0 (Excellent)2.5 - 6.0 (Excellent)
Tailing Factor ( Tf​ ) > 2.5 (Severe tailing)1.1 - 1.3 (Good)1.0 - 1.2 (Excellent)
Theoretical Plates ( N ) < 2,000~10,000> 15,000
MS Compatibility Excellent (but no retention)Poor (Severe ion suppression)Excellent (High organic enhances desolvation)
Equilibration Time 10 column volumes (CV)30 - 50 CV (Slow IP equilibrium)15 - 20 CV
Primary Use Case Not recommendedRoutine QA/QC with UV-DADPK/PD studies, LC-MS/MS, Impurity profiling

Method Selection Workflow

G Start Target: Pyridine-3-carboximidamide HCl (Highly Polar, Basic) CheckMS Is MS Compatibility Required? Start->CheckMS HILIC HILIC Method (Zwitterionic/Amide Column) Mobile Phase: High ACN + Aq. Buffer CheckMS->HILIC Yes IP_RP Ion-Pairing RP-HPLC (C18 Column) Mobile Phase: Aq. Ion-Pairing Agent + MeOH CheckMS->IP_RP No (UV Only) MechHILIC Mechanism: Water Layer Partitioning & Electrostatic Interactions Result: Excellent Peak Shape & MS Signal HILIC->MechHILIC MechIP Mechanism: Neutral Ion-Pair Complex Result: Good Retention, but MS Suppression IP_RP->MechIP

Fig 1: Method selection workflow for pyridine-3-carboximidamide HCl quantification.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its System Suitability Test (SST). The following methodologies are designed as self-validating systems; they integrate real-time criteria to ensure the instrument is fit-for-purpose before a single experimental sample is quantified.

Protocol A: Validated HILIC-UV/MS Method (The Gold Standard)

This method utilizes the orthogonal retention mechanism of HILIC, where water acts as the strong eluting solvent and acetonitrile as the weak solvent.

1. Column Selection & Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or Amide-bonded silica, 150 x 4.6 mm, 5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or ESI-MS/MS (Positive mode).

2. Mobile Phase Preparation:

  • Buffer (Aqueous): 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Causality: The high ionic strength disrupts secondary electrostatic interactions between the amidine and the silica surface, while the low pH ensures consistent ionization. Formate is fully volatile, ensuring MS compatibility.

  • Organic: 100% LC-MS Grade Acetonitrile.

  • Isocratic Elution: 70% Acetonitrile / 30% Buffer.

3. Sample Preparation:

  • Dilute samples in a solvent matching the initial mobile phase (70% ACN). Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary phase water layer, causing severe peak distortion and retention time shifts.

4. System Suitability Testing (SST):

  • Inject the working standard (10 µg/mL) five times.

  • Validation Criteria: Retention time %RSD ≤1.0% ; Peak area %RSD ≤2.0% ; Tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥10,000 . Proceed only if criteria are met.

Protocol B: Ion-Pairing RP-HPLC Method (The QA/QC Alternative)

For laboratories restricted to UV detection, IP-RP-HPLC provides excellent retention by neutralizing the amidine's charge using an anionic surfactant.

1. Column Selection & Conditions:

  • Column: Fully end-capped C18, 150 x 4.6 mm, 5 µm. (Note: Dedicate this column solely to IP methods, as sulfonates permanently alter the stationary phase).

  • Column Temperature: 25°C.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

2. Mobile Phase Preparation:

  • Aqueous Phase: 10 mM Sodium 1-heptanesulfonate in LC-grade water, adjusted to pH 3.5 with phosphoric acid. Causality: The heptanesulfonate anion forms a neutral, hydrophobic ion-pair complex with the protonated amidine, allowing it to partition heavily into the C18 phase.

  • Organic Phase: LC-grade Methanol.

  • Gradient: 20% Methanol to 60% Methanol over 15 minutes.

3. Equilibration Protocol:

  • Flush the column with the initial mobile phase for a minimum of 40 column volumes (CV). Causality: Ion-pairing reagents require extended time to fully coat and equilibrate with the hydrophobic stationary phase. Premature injection will result in drifting retention times.

4. System Suitability Testing (SST):

  • Inject the working standard (25 µg/mL) five times.

  • Validation Criteria: Retention time %RSD ≤1.5% ; Peak area %RSD ≤2.0% ; Resolution ( Rs​ ) from nearest known impurity ≥2.0 .

References
  • Formulation and Evaluation of Transdermal Patches Containing BGP-15 , Pharmaceutics (MDPI),[Link]

  • Pharmacology of DB844, an Orally Active aza Analogue of Pafuramidine in a Monkey Model of Second Stage Human African Trypanosomiasis , PLoS Neglected Tropical Diseases (via PMC),[Link]

  • A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase , King's College London Research Portal,[Link]

Validation

Pyridine-3-Carboximidamide HCl Reference Standard Characterization: A Comparative Analytical Guide

Pyridine-3-carboximidamide HCl (also known as nicotinamidine hydrochloride, CAS: 7356-60-7) is a highly versatile heterocyclic building block. In modern drug development, it serves as a critical structural motif—most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridine-3-carboximidamide HCl (also known as nicotinamidine hydrochloride, CAS: 7356-60-7) is a highly versatile heterocyclic building block. In modern drug development, it serves as a critical structural motif—most notably as a scaffold for small-molecule competitive inhibitors of the C1s protease in the classical complement pathway[1], and as a key precursor and tracked impurity in the synthesis of soluble guanylate cyclase stimulators like Riociguat[2].

Given its strategic importance, establishing a highly characterized, reliable reference standard is paramount for quantitative assays, impurity profiling, and quality control. This guide objectively compares analytical modalities and provides a self-validating protocol for the characterization of pyridine-3-carboximidamide HCl in compliance with USP General Chapter <11> guidelines[3][4].

The Strategic Role of Pyridine-3-Carboximidamide HCl

To understand the stringent characterization requirements for this compound, one must first understand its application. The classical complement pathway is a potent mechanism for initiating immune activity, driven by the C1 complex (C1q, C1r, C1s). Enzymatically active C1s cleaves downstream components C4 and C2. Pyridine-3-carboximidamide derivatives (such as compound A1) act as potent, competitive inhibitors of the C1s substrate recognition site, making them invaluable for treating complement-mediated diseases[1].

Pathway Immune_Complex Immune Complex Activation C1_Complex C1 Complex (C1q + C1r + C1s) Immune_Complex->C1_Complex Binds C1q C1s_Active Active C1s Protease C1_Complex->C1s_Active Autoactivation Downstream C4 & C2 Cleavage (Classical Pathway) C1s_Active->Downstream Catalysis Inhibitor Pyridine-3-carboximidamide Derivatives Inhibitor->C1s_Active Competitive Inhibition

Fig 1. Classical complement pathway showing targeted C1s inhibition by pyridine-3-carboximidamide.

Comparative Analytical Modalities & Causality

According to USP <11>, reference standards used for quantitative applications require the determination of a precise calculation value (assigned purity)[3][5]. We employ a Mass Balance approach, which calculates absolute purity by subtracting all measured impurities (organic, inorganic, and volatile) from 100%.

To ensure a self-validating system, the mass balance result must be orthogonally verified against quantitative NMR (qNMR). Below is a comparative breakdown of the chosen analytical modalities and the scientific causality behind each selection.

Table 1: Comparative Analytical Specifications for Pyridine-3-Carboximidamide HCl

ParameterAnalytical TechniqueAcceptance CriteriaScientific Causality & Rationale
Identity (Core) ¹H & ¹³C NMR (DMSO-d₆)Conforms to structure; amidine protons visibleCausality: DMSO-d₆ is selected over D₂O. Protic solvents cause rapid deuterium exchange of the amidine (-C(=NH)NH₂) protons, rendering them invisible. DMSO preserves these critical structural markers.
Identity (Mass) HRMS (ESI+)m/z [M+H]⁺ ≈ 122.071Causality: Validates exact molecular weight of the free base and isotopic pattern, confirming the absence of unexpected halogenations.
Organic Purity HPLC-UV (254 nm)≥ 98.0% (Area %)Causality: The pyridine ring exhibits strong π-π* transitions around 254 nm. Ion-pairing agents (like TFA) must be used to prevent tailing of the basic nitrogen atoms.
Water Content Karl Fischer (KF) Titration≤ 1.0% w/wCausality: Pyridine-3-carboximidamide HCl is highly hygroscopic[6]. KF is prioritized over Loss on Drying (LOD) because thermal heating can volatilize HCl, artificially inflating moisture values and confounding the mass balance.
Inorganic Ash Residue on Ignition (ROI)≤ 0.1% w/wCausality: Detects residual metal catalysts (e.g., Pd, Ni) carried over from upstream cyanation or amidination synthesis steps.
Assay Mass Balance vs. qNMR≥ 97.0% w/w (Variance <0.5%)Causality: Orthogonal validation. If Mass Balance and qNMR agree within 0.5%, the assigned purity value is scientifically unassailable.
Self-Validating Experimental Protocol

The following step-by-step methodology outlines the workflow for qualifying a secondary reference standard of pyridine-3-carboximidamide HCl against a primary standard.

Step 1: Chromatographic Purity Assessment (HPLC-UV)
  • Column Selection: Use a high-efficiency C18 column (150 x 4.6 mm, 3 µm particle size) to ensure adequate theoretical plates.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent to suppress the ionization of the basic amidine group, improving peak symmetry.

  • System Suitability Test (SST): Inject a resolution mixture containing pyridine-3-carboximidamide and its synthetic precursor, nicotinonitrile.

    • Self-Validation Check: The system is only deemed suitable if the resolution ( Rs​ ) between the two peaks is > 2.0 and the tailing factor for the main peak is < 1.5.

  • Sample Analysis: Inject the sample at 1.0 mg/mL. Integrate all peaks at 254 nm to determine the total organic impurity area percentage.

Step 2: Moisture and Inorganic Profiling
  • Karl Fischer Titration: Dissolve 100 mg of the sample in anhydrous methanol. Titrate using a volumetric KF reagent. Perform in triplicate.

  • Residue on Ignition (ROI): Weigh 1.0 g of the sample into a tared platinum crucible. Add 1 mL of concentrated sulfuric acid, heat gently until white fumes cease, and ignite at 600°C until all carbon is consumed.

    • Self-Validation Check: If ROI > 0.1%, perform ICP-MS to identify the specific elemental impurity (e.g., heavy metals) before proceeding to mass balance.

Step 3: Orthogonal Purity Verification (qNMR)
  • Sample Preparation: Accurately weigh ~10 mg of pyridine-3-carboximidamide HCl and ~5 mg of a traceable internal standard (e.g., Maleic acid, ensuring no peak overlap). Dissolve in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire the ¹H NMR spectrum with a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete relaxation of all protons for accurate integration.

  • Calculation: Calculate the absolute mass fraction based on the integration ratio of the pyridine protons against the maleic acid alkene protons.

Step 4: Mass Balance Integration

Calculate the final assigned value using the formula: % Purity = (100 - % Water (KF) - % ROI) × (% HPLC Purity / 100)

Self-Validation Check: Compare the Mass Balance purity to the qNMR purity. A variance of less than 0.5% validates the assigned value, allowing the material to be certified as a reference standard per USP <11>[5].

Workflow Start Candidate Material (Pyridine-3-carboximidamide HCl) ID Identity Testing (1H/13C NMR, HRMS) Start->ID Purity Purity Determination (HPLC-UV, qNMR) Start->Purity Volatiles Volatiles & Inorganics (KF Titration, ROI) Start->Volatiles MassBalance Mass Balance Calculation (%Purity = 100 - Impurities) ID->MassBalance Confirms Structure Purity->MassBalance Organic Impurities Volatiles->MassBalance Water & Ash Cert Certified Reference Standard (USP <11> Compliant) MassBalance->Cert Value Assignment

Fig 2. Self-validating mass balance workflow for reference standard certification per USP <11>.

References
  • Title: Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs Source: The Journal of Immunology (Oxford Academic) URL: [Link]

  • Title: 3-Amidinopyridine hydrochloride, 97% Specifications Source: Fisher Scientific URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Pyridine-3-Carboximidamide HCl vs. Aliphatic Amidines in Biological Assays

Introduction: The Amidine Moiety as a Privileged Pharmacophore In the landscape of medicinal chemistry and drug discovery, the amidine functional group stands out as a critical pharmacophore.[1][2] Characterized by a nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Amidine Moiety as a Privileged Pharmacophore

In the landscape of medicinal chemistry and drug discovery, the amidine functional group stands out as a critical pharmacophore.[1][2] Characterized by a nitrogen-carbon-nitrogen backbone, amidines are potent hydrogen bond donors and are typically protonated at physiological pH, allowing for strong ionic interactions with biological targets.[3] Their structural resemblance to guanidinium groups and imidazoles makes them valuable isosteres in rational drug design.[4] These compounds are integral to a wide array of therapeutic agents, including inhibitors of serine proteases, antimicrobials, and receptor agonists.[1][2][5]

However, not all amidines are created equal. The choice between an aromatic, heterocyclic amidine like pyridine-3-carboximidamide and a simple aliphatic amidine can have profound consequences on a compound's performance in biological assays. This guide provides an in-depth comparison of these two classes, explaining the causal relationships between their structural properties and their behavior in experimental systems. We will delve into the physicochemical underpinnings of their differences and provide actionable, field-proven protocols to empower researchers to make informed decisions for their specific applications.

Part 1: The Fundamental Divide - Aromatic vs. Aliphatic Systems

The core difference between pyridine-3-carboximidamide and an aliphatic amidine lies in the electronic nature of the group attached to the C=N bond. This distinction dictates everything from basicity and charge distribution to metabolic stability and potential for specific biological interactions.

  • Pyridine-3-carboximidamide: As an aromatic, heterocyclic system, the pyridine ring is electron-withdrawing. The lone pair of electrons on the ring's nitrogen atom is part of the delocalized π-system, which contributes to its aromaticity but reduces its availability for protonation.[6] This electronic pull influences the adjacent carboximidamide group, making it significantly less basic than its aliphatic counterparts.[7][8]

  • Aliphatic Amidines: In these compounds, the amidine functional group is attached to an alkyl chain. Alkyl groups are electron-donating via a positive inductive effect (+I).[9] This effect increases the electron density on the amidine nitrogens, making them stronger bases.[7]

Caption: Core structures of Pyridine-3-carboximidamide vs. a generic Aliphatic Amidine.

The Critical Role of pKa

The most significant practical consequence of the electronic differences is the compound's basicity, quantified by its pKa. The pKa determines the protonation state of a molecule at a given pH, which is paramount in a biological context (typically pH 7.4).

Aliphatic amines and amidines generally have pKa values in the range of 9-11, meaning they are almost fully protonated and positively charged at physiological pH.[10] In contrast, the pKa of pyridine is approximately 5.2.[10][11] While the carboximidamide group increases the overall basicity compared to pyridine alone, pyridine-3-carboximidamide remains a significantly weaker base than its aliphatic cousins. This means that at pH 7.4, a substantial fraction of pyridine-3-carboximidamide may exist in its neutral, uncharged form, whereas an aliphatic amidine will be predominantly charged.

PropertyPyridine-3-carboximidamide HClRepresentative Aliphatic Amidine (e.g., Propamidine)Rationale & Assay Implications
Structure Aromatic, HeterocyclicAliphatic, AcyclicThe pyridine ring allows for potential π-stacking interactions with targets. The aliphatic chain offers conformational flexibility.
Approx. pKa ~8-9 (Estimated for amidine group influenced by pyridine)~10-11Crucial for Assay Design: Affects charge state at physiological pH, influencing cell permeability and the nature of target binding (ionic vs. H-bond).
Charge at pH 7.4 Partially Positive / Partially NeutralPredominantly PositiveA lower positive charge can enhance passive diffusion across cell membranes, making it more suitable for intracellular targets.
H-Bond Donors 2 (from -NH2)2 (from -NH2)Both are excellent hydrogen bond donors, a key feature of the amidine pharmacophore.[3]
H-Bond Acceptors 2 (N in ring, =NH in amidine)1 (=NH in amidine)The pyridine ring nitrogen offers an additional H-bond acceptor site, potentially altering binding modes.
Stability Generally high; aromatic ring is robust.Prone to hydrolysis, especially at non-neutral pH.[4]Aromatic systems often exhibit greater metabolic stability, a key consideration in cell-based assays or pharmacokinetic studies.

Part 2: Performance Implications in Key Biological Assays

The fundamental physicochemical differences outlined above translate directly into distinct performance characteristics in common experimental setups.

Target Engagement & Enzyme Inhibition Assays

The goal of these assays is to measure the direct interaction of a compound with its molecular target, often a purified enzyme.

  • Binding Interactions: An aliphatic amidine, being strongly basic, will primarily form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. Pyridine-3-carboximidamide can also form these bonds, but its interaction profile is more complex. The pyridine ring can engage in π-stacking with aromatic residues (phenylalanine, tyrosine), and the ring nitrogen acts as an additional hydrogen bond acceptor. This multi-faceted binding potential can sometimes lead to higher affinity and specificity.

  • Assay Buffer pH: The choice of buffer pH is critical. If an assay is run at pH 6.0, both compound classes will be fully protonated. However, at pH 8.0, the proportion of neutral pyridine-3-carboximidamide increases, which could weaken its ionic interactions and lower its apparent potency (higher IC50). This pH sensitivity can be exploited to probe the nature of the binding interaction.

Cell-Based Assays & Permeability

When moving from a purified protein to a cellular environment, the ability of a compound to cross the lipid bilayer of the cell membrane becomes a primary determinant of its efficacy.

  • Cellular Uptake: This is where the pKa difference is most stark. The persistent positive charge of aliphatic amidines can hinder passive diffusion across the nonpolar cell membrane, potentially leading to low activity in cellular assays even if the compound is potent against the purified target. In contrast, the equilibrium between the charged and neutral forms of pyridine-3-carboximidamide allows the uncharged species to diffuse across the membrane more readily, leading to higher intracellular concentrations.

  • Toxicity and Off-Target Effects: The chemical nature of the compound influences its potential for toxicity. Pyridine and its derivatives have known toxicological profiles that can include liver and neurological effects with chronic exposure.[12][13][14] Highly basic aliphatic amidines may exhibit different off-target profiles, sometimes associated with membrane disruption or interaction with nucleic acids.[4][15] Therefore, a cytotoxicity assay is a mandatory control in any cell-based experiment.

Part 3: Experimental Protocols for Comparative Evaluation

To objectively compare these two classes of amidines, a systematic experimental approach is required. The following protocols are designed to be self-validating by including necessary controls and clear data analysis pathways.

Protocol 1: Determining Potency via Enzyme Inhibition (IC50)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[16]

A. Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Pyridine-3-carboximidamide HCl and aliphatic amidine test compounds

  • DMSO (for stock solutions)

  • 96-well microplates

  • Microplate reader

B. Experimental Workflow:

Caption: Workflow for a typical enzyme inhibition (IC50) assay.

C. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each amidine compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent and low (<1%).

    • Prepare working solutions of the enzyme and substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the various concentrations of the test compounds.

    • Crucial Controls: Include "vehicle control" wells (enzyme + buffer + DMSO, representing 0% inhibition) and "positive control" wells (enzyme + a known potent inhibitor, representing 100% inhibition). A "blank" control (buffer only) is also needed to measure background signal.

  • Enzymatic Reaction & Detection:

    • Pre-incubate the enzyme and inhibitors for 15 minutes at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate for a set period (e.g., 30 minutes), ensuring the reaction in the vehicle control wells is still in the linear range.

    • Stop the reaction (if applicable) and measure the output signal (e.g., absorbance at 540 nm) using a microplate reader.[16]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Protocol 2: Assessing Cellular Toxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing cytotoxicity.[4]

A. Materials:

  • Adherent cell line cultured in appropriate medium

  • 96-well cell culture plates

  • Test compounds (pyridine-3-carboximidamide HCl and aliphatic amidine)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO2 incubator

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include "vehicle control" wells (cells + medium + DMSO).

  • Incubation: Incubate the cells with the compounds for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution, typically at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot cell viability (%) against compound concentration to determine the LC50 (lethal concentration 50%).

Part 4: A Decision-Making Framework for Researchers

Choosing the right amidine scaffold is not about which is "better," but which is "fitter" for the research question. The following decision tree provides a logical framework for this selection process.

G start Start: Define Assay Goal q1 Is the target intracellular? start->q1 q2 Is high basicity essential for binding? q1->q2 No (Extracellular Target) res_pyridine Consider Pyridine-3-carboximidamide (Moderate charge, better permeability, potential for π-stacking, more stable) q1->res_pyridine Yes q3 Is metabolic stability a primary concern? q2->q3 No res_aliphatic Consider Aliphatic Amidine (High charge, strong ionic binder, potentially lower cell permeability) q2->res_aliphatic Yes q3->res_aliphatic No (e.g., short-term assay) q3->res_pyridine Yes

Caption: Decision framework for selecting an amidine class based on assay requirements.

Conclusion

The choice between pyridine-3-carboximidamide HCl and aliphatic amidines is a critical decision in assay design and early-stage drug discovery. The aromatic nature of the pyridine ring imparts lower basicity, a more balanced charge state at physiological pH, and enhanced stability, making it a compelling choice for targeting intracellular proteins where membrane permeability is key. Conversely, the high basicity and focused positive charge of aliphatic amidines make them powerful candidates for targets that rely heavily on strong ionic interactions, particularly in extracellular or purified enzyme systems. By understanding the fundamental chemical principles and employing rigorous, well-controlled experimental protocols, researchers can effectively harness the unique properties of each amidine class to advance their scientific objectives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors.
  • TCI Chemicals. (n.d.). Pyridine-3-carboximidamide Monohydrochloride.
  • Al-Trawneh, S. A., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon.
  • Sciforum. (2020). Synthesis of Amidines and its application to heterocycles synthesis.
  • Lakna. (2015). Difference Between Aliphatic and Aromatic Amines. Pediaa.Com.
  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Amidines into Peptides.
  • PubMed. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia.
  • ResearchGate. (2025). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products.
  • PMC. (2026). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity.
  • BenchChem. (n.d.). Comparative Reactivity of Aliphatic vs. Aromatic Imidates: A Guide for Researchers.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Aliphatic and Aromatic Azomethines.
  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Pediaa.Com. (2023). What is the Difference Between Aliphatic and Aromatic Amines.
  • ResearchGate. (2026). (PDF) Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity.
  • GOV.UK. (2015). Incident management: pyridine.
  • ATSDR. (n.d.). Pyridine | Public Health Statement.
  • NICNAS. (2015). Pyridine: Human health tier II assessment.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine - HEALTH EFFECTS.
  • ECHEMI. (n.d.). pKaH of pyridine versus other imines.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling pyridine-3-carboximidamide HCl

Comprehensive Safety and Operational Guide: Handling Pyridine-3-Carboximidamide Hydrochloride Introduction & Chemical Profile Pyridine-3-carboximidamide hydrochloride (also known as nicotinamidine hydrochloride or 3-amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Pyridine-3-Carboximidamide Hydrochloride

Introduction & Chemical Profile

Pyridine-3-carboximidamide hydrochloride (also known as nicotinamidine hydrochloride or 3-amidinopyridine hydrochloride, CAS: 7356-60-7) is a critical building block in modern drug development[1][2]. It serves as a core scaffold in the synthesis of small-molecule C1s protease inhibitors targeting classical complement pathway-driven diseases[3][4], as well as in the development of novel antimicrobial and antiparasitic agents[5][6]. However, as a hygroscopic hydrochloride salt, it presents specific handling challenges and safety risks that require rigorous, causally-driven operational protocols.

Mechanistic Hazard Profile

To handle this compound safely, laboratory personnel must understand the causality behind its physical hazards:

  • Hygroscopicity & Acidic Nature: As an HCl salt, the compound readily absorbs moisture from the ambient environment. Upon contact with the moisture in human mucous membranes (eyes, respiratory tract) or sweat on the skin, it dissolves to create localized acidic irritation.

  • GHS Hazard Statements: According to standardized Safety Data Sheets (SDS), the compound is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7][8].

  • Aerosolization Risk: In its dry powder form, the fine particulates are prone to electrostatic dispersion during weighing, which dramatically exacerbates the inhalation risk (H335)[7].

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The selection is not arbitrary; it is directly dictated by the physicochemical properties of the compound.

PPE CategorySpecificationCausality (Why it is required)
Eye Protection Tightly fitting safety goggles (EN 166 / ANSI Z87.1)Prevents micro-dust from settling into the tear film, which would trigger severe H319 eye irritation as the HCl salt dissolves[7][8].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides an excellent barrier against solid organic salts. Double-gloving is recommended during bulk transfers to prevent skin irritation (H315)[7].
Respiratory Protection N95/N100 or P2/P3 particulate respiratorRequired if handling outside a fume hood or if dust formation is unavoidable. Prevents inhalation of hygroscopic particles that cause respiratory tract irritation (H335)[7][8].
Body Protection Flame-retardant, anti-static lab coatMinimizes static charge accumulation, which can cause the powder to "jump" and aerosolize during weighing.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system: if a step fails, the subsequent step cannot proceed safely.

Step 1: Pre-Operation Setup

  • Ensure the chemical fume hood is operational with a face velocity of 80–100 fpm.

  • Don all required PPE (goggles, lab coat, nitrile gloves)[7].

  • Equip the workspace with anti-static weighing boats and grounded, stainless-steel spatulas.

  • Expert Insight: Hygroscopic powders like pyridine-3-carboximidamide HCl easily acquire static charges. Using plastic spatulas can lead to sudden particle repulsion and aerosolization.

Step 2: Weighing and Transfer

  • Open the tightly closed primary container only within the active fume hood[7].

  • Carefully transfer the required mass using the grounded micro-spatula, keeping the drop height as low as possible to minimize dust formation[7].

  • Immediately reseal the primary container and store it in a dry, well-ventilated place[7].

  • Expert Insight: Prolonged exposure to ambient air allows moisture ingress, which not only degrades the reagent's purity but alters its molecular weight via hydration, ruining downstream stoichiometric calculations.

Step 3: Post-Operation Decontamination

  • Wipe down the balance and fume hood surface with a damp, disposable lint-free cloth.

  • Expert Insight: Because it is an HCl salt, the compound is highly water-soluble. A damp wipe guarantees the dissolution and removal of invisible residual dust, self-validating the cleanliness of the area.

  • Dispose of the contaminated cloth in a designated hazardous solid waste bin.

  • Remove outer gloves using the peel-back method to trap any residual dust inside the glove. Wash hands with plenty of soap and water[7].

Spill Response & Chemical Disposal Plan

Immediate Spill Response: If a spill occurs, do not dry-sweep , as this will immediately aerosolize the irritant powder. Instead, cover the spill with a damp absorbent pad to solubilize and trap the salt. Place the saturated pad into a sealed, labeled hazardous waste container. Wash any affected skin areas with copious amounts of soap and water for at least 15 minutes[7].

Disposal Protocol (P501): Pyridine-3-carboximidamide hydrochloride is classified as hazardous waste and cannot be flushed down the sink[7].

  • Preparation: Dissolve the waste powder in a combustible solvent (e.g., ethanol or methanol).

  • Routing: Transfer the solution to an approved chemical waste disposal facility[7].

  • Incineration: The facility must burn the waste in a chemical incinerator equipped with an afterburner and a scrubber.

  • Expert Insight: Combustion of this nitrogen-containing hydrochloride salt yields nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. The scrubber is a critical logistical requirement to neutralize the highly corrosive HCl gas before environmental release.

Process Visualization

Workflow Start Pre-Operation Fume Hood & PPE Check Weighing Weighing & Transfer Anti-static tools used Start->Weighing Verified Decon Decontamination Damp wipe down Weighing->Decon Post-transfer Disposal Chemical Disposal Solvent + Incinerator Decon->Disposal Waste routing

Workflow for handling and disposal of pyridine-3-carboximidamide HCl.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Pyridine-3-carboximidamide hydrochloride." thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVT8uq-KHY0i0P9fFq1YD01RP4vne2IAs3UT1ss2KuL2JWVvOuwP_QHQIYc4BZtPisIbuP_ljo08Hho9TdGobn-PoJfWIRM0Ur8mbO1cOqSWhwJjw1e8PTqg-DrETMT08hAPuvg13CaUH4JKFquijM_N-t4tHkLBRuOm42cZm2uzkg-_iz-YDJYhXkIoLiBcUE43TlTWEqKCrukkMq2O_Bvie58KP33C_zpKRMGSDWxLzcRZTF6uCLn53ZEA6_H-i8AjQOM_IfxOXMxaWE]
  • Sigma-Aldrich. "1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride SDS." sigmaaldrich.com.[https://vertexaisearch.cloud.google.
  • National Institutes of Health (NIH). "Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNsPLTD10fdX8cenRV7DujS3N4RlfhIsJ4RtcbLp2N0U7ZgueoNR-Jyk-7FtIwyt9FMJsBaR3RTtYPR5-vXRpYuhjX3p8ak9LKPtxXqpMsD9k9vPrVBJuyZw442VyiKcJHLQxki8l4Er6GKg==]
  • The Journal of Immunology. "Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs." oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDchiB-n_M2WuJ8N0NkeyWzsdjOl7LKTAmzgPLmKB7A8IePSS-dM7zNmsm4v7BcdzvISuQz6JwfveHKtZ_NDhiO-zn71Fp_7qYF4f8ZzQzcoy2kWXqEI1Gb00l2bvTFpExQnjhD_VyCxqvxdPdJqYeMnNbjlQ=]
  • Avantor Sciences. "Nicotinamidine hydrochloride 97%." avantorsciences.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh3262tgy3019wzIxsxOdY_L8HUCkP4W6Eg3BYeIfPgDATOYhTx35uX6Vky3l27CO2o-v5Dl3c1S9C77smlpXwiyPB1vb2zWniowDlaGG4H1eZWtEGJw0bqbahxbzILA9zFmRf3yLfbXVhZ7dTTd4cT6M1ekPEkH1mrIzSkU3JIX5Ih87DRwJTlyHiio-yFEGE]
  • Fisher Scientific. "3-Amidinopyridine hydrochloride, 97%." fishersci.fr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuDlKvkO_hEtRCwBVPUVwxM3_jdLi42gAyQ3liWSXvVujDaWiT3cR-Id7YysHdQT5LCb1UuNmnXD8bjx2qS0e_MI81gEPyOMERl13yxVBeAeqR9fXBtQCXHweN7ZusC_15AQyAXf7jTXXajdSwOnD3gNs8OMA9n5FMYPBDnN80FBd3jsBd_qdmZaE0m1PuiAmFTw==]
  • PLOS Neglected Tropical Diseases. "Pharmacology of DB844, an Orally Active aza Analogue of Pafuramidine, in a Monkey Model of Second Stage Human African Trypanosomiasis." plos.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjHEWT-rKQGRmt07ih5nu5Hx_K3MjItEQsCogZV65YvnXgW8-ETsolRoJRbJX9-u-4iTAmoXQoYYsPdEelCqYJ1WTUTwvrV4112k0PZ0iMG4zOAYzuPHFLQWDk2N9y7VvtHE_weub652qDPEvlFtwrWLWhzQHsRNIaHD764noKFfYBmcA=]

Sources

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